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  • Product: 3,4-Dichloro-2-nitroaniline
  • CAS: 132429-81-3

Core Science & Biosynthesis

Foundational

3,4-Dichloro-2-nitroaniline chemical structure and properties

[1][2][3][4] Executive Summary 3,4-Dichloro-2-nitroaniline (CAS 958804-40-5) is a specialized chlorinated aromatic amine intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds and high-perf...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

3,4-Dichloro-2-nitroaniline (CAS 958804-40-5) is a specialized chlorinated aromatic amine intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds and high-performance azo dyes.[1][2][3][4][5][6] Unlike its more common isomer, 4,5-dichloro-2-nitroaniline, this compound features a crowded 1,2,3,4-substitution pattern that imparts unique steric and electronic properties.[1] Its primary utility lies in its reduction to 3,4-dichloro-1,2-phenylenediamine , a critical precursor for benzimidazole-based anthelmintics, kinase inhibitors, and antifungal agents.[1]

This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and downstream applications, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Structural Analysis[3][4][9]

Nomenclature and Identification
  • IUPAC Name: 3,4-Dichloro-2-nitroaniline[1][7][8][6]

  • Common Synonyms: 1-Amino-2-nitro-3,4-dichlorobenzene; 2-Nitro-3,4-dichloroaniline[1]

  • CAS Registry Number: 958804-40-5 (Note: Often confused with 4,5-dichloro isomer CAS 6641-64-1)[1]

  • Molecular Formula: C₆H₄Cl₂N₂O₂[3][9]

  • Molecular Weight: 207.01 g/mol [9]

  • SMILES: Nc1c(Cl)c(Cl)ccc1[O-]

Structural Differentiation (Critical)

Distinguishing 3,4-dichloro-2-nitroaniline from its isomers is vital for synthetic planning.[1] The "2-nitro" designation implies the nitro group is ortho to the amino group, but the chlorine positions define the steric environment.

IsomerStructureKey FeatureMelting Point
3,4-Dichloro-2-nitroaniline 1-NH₂, 2-NO₂, 3-Cl, 4-ClVicinal substitution (1,2,3,4). Sterically crowded.[1]95–105 °C
4,5-Dichloro-2-nitroaniline 1-NH₂, 2-NO₂, 4-Cl, 5-ClPara-Cl pattern.[1] Less crowded. Major product of direct nitration.177–179 °C

Electronic Effects: The nitro group at position 2 exerts a strong electron-withdrawing effect (-I, -M) on the amino group, significantly reducing its basicity (pKa < 1).[1] The chlorine atom at position 3 is "buttressed" between the nitro group and the C4-chlorine, creating a region of high electron density repulsion, which influences nucleophilic substitution patterns during metabolic degradation or environmental hydrolysis.

Physicochemical Properties[1][2][6][7][9][10]

The following data represents experimental and predicted values for the pure substance.

PropertyValueContext
Physical State Solid (Crystalline powder)Yellow to orange-brown
Melting Point 95–105 °CDistinctly lower than 4,5-isomer
Boiling Point ~347 °C (Predicted)Decomposes before boiling at atm pressure
Density 1.624 g/cm³High density due to halogenation
LogP (Octanol/Water) ~2.7Lipophilic; permeable to cell membranes
pKa (Conjugate Acid) -2.24 (Predicted)Extremely weak base due to o-NO₂ group
Solubility DMSO, Methanol, Ethyl AcetateInsoluble in water

Synthesis & Manufacturing

Synthetic Route Strategy

Direct nitration of 3,4-dichloroaniline predominantly yields the 6-nitro isomer (4,5-dichloro-2-nitroaniline) due to steric hindrance at the 2-position.[1] Therefore, the synthesis of 3,4-dichloro-2-nitroaniline requires a nucleophilic aromatic substitution (


) strategy using 2,3,4-trichloronitrobenzene .[1]
Protocol: Amination of 2,3,4-Trichloronitrobenzene

This method exploits the lability of the chlorine atom ortho to the nitro group.

Reaction:


[1]

Step-by-Step Methodology:

  • Charge: Load a high-pressure autoclave with 2,3,4-trichloronitrobenzene (1.0 eq) and a polar aprotic solvent (e.g., DMSO or NMP).

  • Amination: Introduce anhydrous ammonia gas or 28% aqueous ammonium hydroxide (excess, ~3-5 eq).

  • Conditions: Heat the reactor to 130–150 °C under pressure (5–10 bar) for 6–12 hours. The elevated temperature is required to overcome the steric hindrance of the adjacent chlorine at C3.

  • Work-up:

    • Cool reactor to room temperature and vent excess ammonia.

    • Pour reaction mixture into ice-water to precipitate the product.

    • Filter the crude solid and wash with water to remove ammonium chloride.

  • Purification: Recrystallize from ethanol/water or toluene to achieve >98% purity.

Visualization of Synthesis Pathway

Synthesis Start 2,3,4-Trichloronitrobenzene Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack (130-150°C, Pressure) Ammonia NH3 (excess) Ammonia->Intermediate Product 3,4-Dichloro-2-nitroaniline (Target) Intermediate->Product Elimination of Cl- Byproduct NH4Cl Intermediate->Byproduct

Caption: SNAr synthesis route via selective amination of 2,3,4-trichloronitrobenzene.

Reactivity & Synthetic Utility[5][11]

The core value of 3,4-dichloro-2-nitroaniline is its role as a "masked" diamine.[1] The ortho-nitroaniline motif allows for cyclization reactions critical in drug discovery.[1]

Reduction to Phenylenediamine

The most critical transformation is the reduction of the nitro group to form 3,4-dichloro-1,2-phenylenediamine .[1]

  • Reagents:

    
    /Pd-C, Fe/HCl (Béchamp reduction), or 
    
    
    
    .[1]
  • Significance: The resulting vicinal diamine is the immediate precursor for benzimidazoles.

Benzimidazole Formation

Reaction of the reduced diamine with carboxylic acids, aldehydes, or orthocarbonates yields 4,5-dichlorobenzimidazole derivatives.[1] These scaffolds are ubiquitous in:

  • Anthelmintics: Analogs of triclabendazole.

  • Kinase Inhibitors: ATP-competitive inhibitors often utilize the benzimidazole core.[1]

Diazotization

The primary amine can be diazotized (NaNO₂/HCl) to form diazonium salts, which are then coupled with electron-rich aromatics to form azo dyes . The electron-withdrawing chlorine and nitro groups induce a bathochromic shift, typically resulting in deep red or violet hues.[1]

Downstream Workflow Diagram

Reactivity Precursor 3,4-Dichloro-2-nitroaniline Reduction Reduction (H2/Pd-C or Fe/HCl) Precursor->Reduction Diazo Diazotization (NaNO2 / HCl) Precursor->Diazo Diamine 3,4-Dichloro-1,2-phenylenediamine Reduction->Diamine Cyclization Cyclization (R-COOH / Acid) Diamine->Cyclization Benzimidazole 4,5-Dichlorobenzimidazole (Pharma Scaffold) Cyclization->Benzimidazole AzoDye Azo Dyes (Textile/Pigments) Diazo->AzoDye

Caption: Divergent synthetic utility towards pharmaceutical scaffolds and industrial pigments.[1]

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled (Category 3).

  • STOT-RE: May cause damage to organs (blood, liver) through prolonged exposure (Methemoglobinemia).[1]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]

Handling Protocols:

  • PPE: Nitrile gloves (double-gloved recommended), P3 respirator or full-face shield, and lab coat.[1]

  • Engineering Controls: Handle exclusively in a certified chemical fume hood.

  • Spill Response: Do not sweep dry dust. Dampen with water or use a HEPA vacuum to prevent airborne particulates.

  • Storage: Store in amber vials under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13616641, 3,4-Dichloro-2-nitroaniline.[1] Retrieved from [Link]

  • Ullmann's Encyclopedia of Industrial Chemistry. Nitro Compounds, Aromatic. Wiley-VCH Verlag GmbH & Co.[1] KGaA.[8] (General reference for SNAr amination conditions).

Sources

Exploratory

Analytical Verification Guide: CAS 958804-40-5 vs. CAS 132429-81-3

Distinguishing Semaglutide Sodium from BPC-157 in Research Applications[1] Executive Summary In the high-throughput environment of peptide drug discovery, supply chain opacity frequently leads to misidentification of lyo...

Author: BenchChem Technical Support Team. Date: February 2026

Distinguishing Semaglutide Sodium from BPC-157 in Research Applications[1]

Executive Summary

In the high-throughput environment of peptide drug discovery, supply chain opacity frequently leads to misidentification of lyophilized reagents. This guide addresses the critical verification of two distinct peptide entities often found in the same procurement channels: CAS 958804-40-5 (Semaglutide Sodium) and CAS 132429-81-3 (Commonly assigned to BPC-157 in commercial catalogs, despite 137525-51-0 being the primary registry number).

While both appear as white, hygroscopic powders, they possess diametrically opposed pharmacodynamics and physicochemical properties. Semaglutide is a lipophilic, long-acting GLP-1 receptor agonist (~4113 Da) designed for metabolic regulation. BPC-157 is a highly polar, hydrophilic pentadecapeptide (~1419 Da) involved in tissue cytoprotection.

Critical Safety Warning: Misidentification poses a severe biohazard. Dosing Semaglutide at BPC-157 molar equivalents can induce life-threatening hypoglycemia. This guide provides a self-validating analytical framework to distinguish these compounds definitively.

Part 1: Chemical Identity & Mechanistic Divergence[1]

To design an effective separation protocol, one must first understand the molecular architecture of the analytes.

1.1 The Analytes
FeatureSemaglutide Sodium (CAS 958804-40-5)BPC-157 (CAS 132429-81-3 / 137525-51-0)
Class GLP-1 Receptor Agonist (Incretin Mimetic)Gastric Pentadecapeptide (Fragment)
Sequence H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys(AEEAc-AEEAc-γ-Glu-17-carboxyheptadecanoyl)-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OHGly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val
Molecular Weight ~4113.58 Da (Free Acid) / ~4157 Da (Na Salt)~1419.56 Da
Hydrophobicity High (Contains C18 fatty diacid side chain)Low (Highly polar, hydrophilic)
Solubility Soluble in alkaline pH (>8.0) or organic modifiers; precipitates in acidic buffers.Highly soluble in water and saline across broad pH.
1.2 Mechanistic Pathways

The following diagram illustrates the divergent signaling cascades triggered by these peptides, highlighting why analytical precision is non-negotiable.

Signaling_Pathways cluster_0 Semaglutide (GLP-1R Agonist) cluster_1 BPC-157 (Angiogenic/Repair) Sema Semaglutide (CAS 958804-40-5) GLP1R GLP-1 Receptor (G-protein coupled) Sema->GLP1R AC Adenylyl Cyclase GLP1R->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Insulin Insulin Secretion (Glucose Dependent) PKA->Insulin BPC BPC-157 (CAS 132429-81-3) VEGFR2 VEGFR2 Activation BPC->VEGFR2 FAK FAK / Paxillin VEGFR2->FAK NO Nitric Oxide (NO) Synthesis FAK->NO Repair Endothelial Migration & Tissue Repair NO->Repair

Figure 1: Divergent signaling cascades. Semaglutide drives metabolic control via cAMP/PKA, while BPC-157 promotes tissue repair via VEGFR2/NO pathways.

Part 2: Analytical Protocols (Self-Validating Systems)

Reliable identification requires exploiting the massive difference in hydrophobicity (Retention Time) and mass (m/z).

Protocol A: High-Performance Liquid Chromatography (HPLC)

Rationale: Semaglutide contains a C18 fatty diacid chain attached to Lysine-26. This modification creates significant retention on reverse-phase columns compared to the naked peptide backbone of BPC-157.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18, 4.6 x 150mm, 5µm).

    • Why: 300Å pore size is ideal for larger peptides (Semaglutide) to prevent pore exclusion.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 214nm (peptide bond) and 280nm (Trp/Tyr residues).

Expected Results (Self-Validation):

  • BPC-157: Elutes early (typically 15-25% ACN range) due to high polarity and lack of lipid modification.

  • Semaglutide: Elutes late (typically 50-60% ACN range) due to the hydrophobic interaction of the C18 side chain with the stationary phase.

Protocol B: LC-MS Verification (The Gold Standard)

Rationale: Mass spectrometry provides the definitive "fingerprint." The mass difference is >2500 Da, making confusion impossible under MS analysis.

Workflow Diagram:

LCMS_Workflow Sample Lyophilized Sample (1 mg) Recon Reconstitution 50:50 H2O:ACN Sample->Recon Dissolve Inject Injection (5 µL) Recon->Inject ESI ESI Ionization (Positive Mode) Inject->ESI Quad Quadrupole Selection ESI->Quad m/z Filter Detect Detector Quad->Detect

Figure 2: LC-MS Workflow. Samples are reconstituted in organic-aqueous mix to ensure solubility of both lipophilic and hydrophilic species.

Step-by-Step Procedure:

  • Sample Prep: Dissolve 0.1 mg of substance in 1 mL of 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Note: Do not use pure water; Semaglutide may precipitate or adhere to glass.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Scan Range: 500 – 2000 m/z.

Data Interpretation Table:

AnalyteMonoisotopic Mass (M)Charge State [M+2H]²⁺Charge State [M+3H]³⁺Charge State [M+4H]⁴⁺
BPC-157 ~1418.7 Da710.4 m/z (Major)473.9 m/zN/A
Semaglutide ~4111.1 Da2056.6 m/z (Outside range)1371.4 m/z (Major)1028.8 m/z (Major)

Validation Rule: If you observe a dominant peak at m/z 710 , you have BPC-157. If you observe peaks > 1000 m/z (specifically ~1029 and ~1371), you have Semaglutide.

Part 3: Solubility & Handling (Quick Bench Test)

If advanced instrumentation (LC-MS) is unavailable, solubility behavior provides a preliminary (though not definitive) indicator.

  • The Acid Test:

    • Prepare a buffer at pH 3.0 - 4.0 (e.g., dilute acetic acid).

    • Add the peptide powder.

    • Observation:

      • BPC-157: Will dissolve rapidly and completely (highly hydrophilic).

      • Semaglutide: Will likely become cloudy, precipitate, or form a gel. The isoelectric point (pI) of Semaglutide is roughly ~5.4, and its fatty acid chain reduces solubility in acidic aqueous environments without organic modifiers [1].

  • The Shake Test (Foaming):

    • Semaglutide acts as a surfactant due to its amphiphilic nature (peptide head, fatty acid tail).

    • Shaking a Semaglutide solution often generates stable, soap-like foam. BPC-157 typically foams less or the foam dissipates faster.

References
  • Lau, J., et al. (2015).[1] "Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide."[1] Journal of Medicinal Chemistry, 58(18), 7370–7380.[1] Link

  • Sikiric, P., et al. (2016). "Brain-gut Axis and Pentadecapeptide BPC 157: Theoretical and Practical Implications." Current Neuropharmacology, 14(8), 857–865. Link

  • PubChem Database. "Semaglutide (Compound)." National Center for Biotechnology Information. Accessed 2024. Link

  • PubChem Database. "BPC 157 (Compound)." National Center for Biotechnology Information. Accessed 2024. Link

  • United States Pharmacopeia (USP). "Peptide Therapeutics: Quality Attributes and Control Strategies." (General guidance on peptide analysis). Link

Sources

Foundational

Technical Profile: Physicochemical Properties of 3,4-Dichloro-2-nitroaniline

Executive Summary 3,4-Dichloro-2-nitroaniline (CAS: 132429-81-3 / 958804-40-5) is a highly specialized chlorinated aromatic amine intermediate.[1] Unlike its more common isomers (such as 4,5-dichloro-2-nitroaniline or 2,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Dichloro-2-nitroaniline (CAS: 132429-81-3 / 958804-40-5) is a highly specialized chlorinated aromatic amine intermediate.[1] Unlike its more common isomers (such as 4,5-dichloro-2-nitroaniline or 2,6-dichloro-4-nitroaniline), this compound features a "vicinal" substitution pattern (positions 1, 2, 3, 4 are occupied). This structural congestion significantly impacts its solid-state properties, resulting in a lower melting point and distinct solubility profile compared to its analogs.

This guide provides a rigorous technical analysis of its melting point and solubility, designed to support researchers in synthesis, purification, and formulation.

Physicochemical Characterization Data

The following data aggregates experimental values from technical commercial certificates and predictive modeling based on structural analogs.

Table 1: Core Physical Properties
PropertyValue / RangeCondition / MethodConfidence Level
Melting Point 95 – 105 °C Capillary Method (Technical Grade)High (Commercial Data)
Appearance Yellow to Brown Crystalline SolidVisual InspectionHigh
Molecular Weight 207.01 g/mol CalculatedAbsolute
Density 1.624 ± 0.06 g/cm³Predicted (Volumetric Analysis)Moderate
LogP (Octanol/Water) 2.7 – 3.1Predicted (Consensus Model)Moderate
pKa (Conjugate Acid) -2.24 ± 0.25Predicted (Base Strength)Moderate

Critical Note on Melting Point: The reported range (95–105°C) is significantly lower than the 4,5-dichloro isomer (177–179°C). This depression is attributed to the ortho-effect : the nitro group at position 2 is sterically crowded between the amino group (pos 1) and the chlorine atom (pos 3), disrupting the crystal lattice packing energy. The wide range suggests commercial samples often contain isomeric impurities (likely 4,5-dichloro-2-nitroaniline).

Solubility Profile & Solvent Selection

3,4-Dichloro-2-nitroaniline exhibits the classic solubility behavior of polychlorinated nitroaromatics: hydrophobic and lipophilic .

Table 2: Solubility Data (Qualitative & Semi-Quantitative)
Solvent ClassSpecific SolventSolubility RatingApplication Relevance
Polar Protic WaterInsoluble (< 0.1 mg/L)Wash solvent for purification
Polar Protic Methanol / EthanolSparingly Soluble (Cold) / Soluble (Hot)Ideal for recrystallization
Polar Aprotic DMSO / DMFHighly Soluble (> 50 mg/mL)Stock solutions for bio-assays
Organic Ethyl AcetateSoluble Extraction solvent
Chlorinated DichloromethaneSoluble Synthesis reaction medium
Solubility Testing Workflow

For precise formulation, solubility should be determined via the saturation shake-flask method followed by HPLC quantification.

SolubilityWorkflow Start Start: Solid Sample Solvent Add Solvent (Excess Solid) Start->Solvent Equilibrate Equilibrate (24h @ 25°C) Solvent->Equilibrate Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Dilute Dilute for HPLC Filter->Dilute Analyze HPLC-UV Analysis (Quantification) Dilute->Analyze

Figure 1: Standardized workflow for determining quantitative solubility values.

Experimental Methodologies

Protocol A: Melting Point Determination (DSC)

For this specific isomer, Differential Scanning Calorimetry (DSC) is superior to capillary methods due to the potential for isomeric impurities.

  • Preparation: Weigh 2–5 mg of dried 3,4-dichloro-2-nitroaniline into an aluminum pan. Seal with a pierced lid (to allow volatile escape if decomposition occurs).

  • Calibration: Calibrate the instrument using Indium (MP 156.6°C) and Zinc (MP 419.5°C) standards.

  • Run Parameters:

    • Start Temp: 40°C

    • Ramp Rate: 5°C/min (Standard) or 2°C/min (High Resolution)

    • End Temp: 150°C

  • Analysis: Record the Onset Temperature (

    
    ) as the melting point. A broad peak indicates the presence of the higher-melting 4,5-dichloro isomer.
    
Protocol B: Purification via Recrystallization

If the melting point is found to be below 95°C, the sample likely requires purification.

  • Solvent Choice: Ethanol:Water (90:10).

  • Dissolution: Dissolve crude solid in boiling ethanol.

  • Filtration: Hot filtration to remove insoluble mechanical impurities.

  • Crystallization: Slowly add water (anti-solvent) dropwise until turbidity persists, then cool slowly to 4°C.

  • Validation: Dry crystals and re-test MP. Target range: 95–105°C .[2]

Synthesis Context & Isomer Challenges

Understanding the origin of the sample is crucial for interpreting physical data. 3,4-Dichloro-2-nitroaniline is difficult to synthesize directly due to directing effects.

  • Nitration of 3,4-Dichloroaniline: The amino group directs ortho/para. The para position (relative to NH2) is blocked by Cl. The two ortho positions are position 2 and position 6.

    • Position 6: Less sterically hindered.[1] Major Product (4,5-dichloro-2-nitroaniline) .

    • Position 2: Sterically crowded (between NH2 and Cl). Minor Product (3,4-dichloro-2-nitroaniline) .

Therefore, commercial samples of the "2-nitro" (vicinal) isomer may be contaminated with the "6-nitro" (asymmetric) isomer, which raises the observed melting point.

SynthesisLogic Precursor Precursor: 3,4-Dichloroaniline Nitration Nitration (HNO3 / H2SO4) Precursor->Nitration IsomerMajor Major Product: 4,5-Dichloro-2-nitroaniline (MP: 177-179°C) Nitration->IsomerMajor  Sterically Favored   IsomerMinor Target Minor Product: 3,4-Dichloro-2-nitroaniline (MP: 95-105°C) Nitration->IsomerMinor  Sterically Hindered   Separation Separation Required: Column Chromatography or Fractional Crystallization IsomerMajor->Separation IsomerMinor->Separation

Figure 2: Synthesis pathway highlighting the regioselectivity challenge and the origin of isomeric impurities.

Safety & Handling

  • Hazard Classification: Acute Toxic (Oral/Dermal/Inhalation).[3]

  • Specific Risk: Methemoglobinemia (characteristic of nitroanilines).

  • Handling: Use a fume hood. Wear nitrile gloves. Avoid dust generation (dust explosion hazard for fine organic powders).

  • Storage: Store in amber vials (light sensitive) at room temperature.

References

  • PubChem. (2025).[4] Compound Summary: 4,5-Dichloro-2-nitroaniline (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Structural, Synthetic, and Functional Distinctions Between 3,4-Dichloro-2-nitroaniline and 4,5-Dichloro-2-nitroaniline

Topic: Comparative Technical Analysis: 3,4-Dichloro-2-nitroaniline vs. 4,5-Dichloro-2-nitroaniline Content Type: Technical Whitepaper / Reference Guide Audience: Synthetic Chemists, Process Engineers, and Drug Developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Technical Analysis: 3,4-Dichloro-2-nitroaniline vs. 4,5-Dichloro-2-nitroaniline Content Type: Technical Whitepaper / Reference Guide Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists[1]

Executive Summary

In the landscape of halogenated nitroanilines, the distinction between 3,4-dichloro-2-nitroaniline and 4,5-dichloro-2-nitroaniline is not merely academic; it dictates synthetic accessibility, reactivity profiles, and downstream applications in pharmaceutical and dye chemistry.[1]

While both isomers share the molecular formula


, they differ fundamentally in their steric environments.[1] 4,5-Dichloro-2-nitroaniline  is the thermodynamically favored, industrially dominant isomer, serving as a key scaffold for benzimidazole anthelmintics and azo pigments.[1] In contrast, 3,4-dichloro-2-nitroaniline  is a sterically congested "crowded" isomer, often observed as a minor byproduct or requiring specialized nucleophilic aromatic substitution (SNAr) strategies for isolation.[1] This guide delineates the critical differences to prevent misidentification and optimize synthetic route planning.
Chemical Identity & Structural Analysis

The core difference lies in the position of the chlorine atoms relative to the nitro group. This positional isomerism profoundly affects the electronic conjugation and steric strain within the molecule.

Feature4,5-Dichloro-2-nitroaniline 3,4-Dichloro-2-nitroaniline
Common Name 4,5-Dichloro-2-nitroaniline3,4-Dichloro-2-nitroaniline
Alternate Name 3,4-Dichloro-6-nitroaniline (historical)2,3-Dichloro-6-nitroaniline (non-standard)
CAS Number 6641-64-1 958804-40-5
Structure 1-NH₂, 2-NO₂, 4-Cl, 5-Cl1-NH₂, 2-NO₂, 3-Cl, 4-Cl
Symmetry Protons are para to each other.[1]Protons are ortho to each other.[1]
Steric Environment Planar: Nitro group is coplanar with the ring, maximizing resonance.[1]Twisted: Nitro group is flanked by NH₂ (1) and Cl (3), causing steric inhibition of resonance.[1]
Melting Point 177–179 °C~164–166 °C (Lower due to reduced lattice energy)
Electronic & Steric Effects [1]
  • 4,5-Isomer: The nitro group at position 2 is flanked by an amino group (H-bonding donor) and a proton at position 3.[1] There is minimal steric clash, allowing the nitro group to remain coplanar with the benzene ring. This maximizes the mesomeric electron-withdrawing effect, making the amine less nucleophilic but the ring highly activated for further nucleophilic attack at the 4 or 5 positions.

  • 3,4-Isomer (The "Buttressed" Effect): The nitro group at position 2 is "sandwiched" between the amino group at C1 and the bulky chlorine atom at C3. This creates significant steric strain (the "ortho effect"), forcing the nitro group to rotate out of the aromatic plane. This twist reduces the conjugation of the nitro group with the ring, altering the dipole moment and making the C1-amine slightly more nucleophilic than in the 4,5-isomer.

Synthetic Pathways & Regioselectivity

The synthesis of these isomers is governed by the directing effects of the amino and chloro substituents.

Mechanism A: Direct Nitration of 3,4-Dichloroaniline

Nitration of 3,4-dichloroaniline is the most common route. The amino group (-NH₂) is a strong ortho, para-director.[1] The chlorine atoms are weak ortho, para-directors (deactivating).[1]

  • Site 6 (Para to Cl-3, Ortho to NH₂): This position is sterically accessible.[1] Attack here yields 4,5-dichloro-2-nitroaniline (also called 3,4-dichloro-6-nitroaniline).[1] This is the Major Product (>85%) .

  • Site 2 (Ortho to Cl-3, Ortho to NH₂): This position is highly crowded, flanked by both the amine and a chlorine.[1] Attack here yields 3,4-dichloro-2-nitroaniline .[1][2] This is the Minor Product (<5%) .

Mechanism B: Nucleophilic Aromatic Substitution (SNAr)

To selectively produce the isomers in high purity without difficult separations, SNAr on polychlorinated nitrobenzenes is preferred.

  • For 4,5-Dichloro-2-nitroaniline:

    • Precursor: 2,4,5-Trichloronitrobenzene.[1]

    • Reagent: Ammonia (NH₃).[1]

    • Mechanism: The nitro group activates the ortho and para chlorines.[1] The chlorine at C2 (ortho) is displaced by ammonia.

    • Result: 1-NO₂, 2-NH₂, 4-Cl, 5-Cl (which renumbers to 1-NH₂, 2-NO₂, 4,5-dichloro).[1]

  • For 3,4-Dichloro-2-nitroaniline:

    • Precursor: 2,3,4-Trichloronitrobenzene.[1][3][4][5][6]

    • Reagent: Ammonia (NH₃).[1]

    • Mechanism: Displacement of the activated chlorine at C2 (ortho to nitro).[1]

    • Result: 1-NO₂, 2-NH₂, 3-Cl, 4-Cl (which renumbers to 1-NH₂, 2-NO₂, 3,4-dichloro).[1]

SynthesisPathways Start1 3,4-Dichloroaniline Process1 Nitration (HNO3/H2SO4) Electrophilic Aromatic Substitution Start1->Process1 Start2 2,4,5-Trichloronitrobenzene Process2 Ammonolysis (NH3) Nucleophilic Aromatic Substitution Start2->Process2 Start3 2,3,4-Trichloronitrobenzene Start3->Process2 Major 4,5-Dichloro-2-nitroaniline (Major Product) CAS: 6641-64-1 Process1->Major Attack at C6 (Less Hindered) Minor 3,4-Dichloro-2-nitroaniline (Minor Product) CAS: 958804-40-5 Process1->Minor Attack at C2 (Sterically Crowded) Process2->Major Displacement of Ortho-Cl Process2->Minor Displacement of Ortho-Cl

Figure 1: Comparative synthetic pathways illustrating the regioselectivity that favors the 4,5-isomer in direct nitration, and the specific precursors required for targeted SNAr synthesis.

Analytical Differentiation (NMR Spectroscopy)

Distinguishing these isomers via 1H NMR is definitive due to the coupling patterns of the aromatic protons.

IsomerProton PositionsCoupling PatternJ-Coupling Constant
4,5-Dichloro-2-nitroaniline H-3 and H-6Two Singlets ~0 Hz (Para)
3,4-Dichloro-2-nitroaniline H-5 and H-6Two Doublets ~8.5–9.0 Hz (Ortho)

Logic:

  • In the 4,5-isomer , the two aromatic protons are para to each other (separated by substituents).[1] There is no significant spin-spin coupling, resulting in two distinct singlets.[1]

  • In the 3,4-isomer , the two aromatic protons are adjacent (positions 5 and 6). They split each other into doublets with a characteristic ortho coupling constant (

    
    ).[1]
    
Applications in Drug Development & Industry
4,5-Dichloro-2-nitroaniline (The Workhorse) [1][7]
  • Pharmaceuticals: A critical intermediate in the synthesis of benzimidazole-based anthelmintics (e.g., Triclabendazole analogs) and HIV-1 inhibitors.[1] The 1,2-diamine formed by reducing the nitro group is cyclized with carboxylic acids or aldehydes.

  • Pigments: Used as a diazo component in the manufacture of high-performance azo pigments (e.g., Pigment Yellow 3, Pigment Red derivatives) due to its stability and lightfastness.

3,4-Dichloro-2-nitroaniline (The Specialist)
  • Research Reagent: Primarily used in structure-activity relationship (SAR) studies where steric bulk at the 3-position is required to modulate receptor binding affinity.[1]

  • Heterocyclic Synthesis: Used to access specific 4-substituted benzimidazoles or quinoxalines where the chlorine pattern dictates the final substitution geometry.[1]

Experimental Protocol: Synthesis of 4,5-Dichloro-2-nitroaniline

Objective: Preparation of the major isomer via SNAr (High Purity Route).

Reagents:

  • 2,4,5-Trichloronitrobenzene (1.0 eq)[1]

  • Ammonia (aqueous 28% or methanolic) (excess, ~5.0 eq)[1]

  • Solvent: Ethanol or 2-Propanol[1]

  • Pressure Vessel (Autoclave)[1][6]

Procedure:

  • Charge: Load 2,4,5-trichloronitrobenzene and solvent into the autoclave.

  • Addition: Add the ammonia solution. Seal the vessel.

  • Reaction: Heat to 120–130 °C for 6–8 hours. The internal pressure will rise; ensure the vessel is rated for ~10–15 bar.

    • Note: The reaction is driven by the electron-withdrawing nitro group activating the ortho-chlorine.[1]

  • Workup: Cool to room temperature. The product, 4,5-dichloro-2-nitroaniline , typically precipitates as a yellow/orange solid.

  • Purification: Filter the solid. Wash with water to remove ammonium chloride salts.[1] Recrystallize from ethanol if necessary.

  • Validation: Check melting point (Target: 177–179 °C) and 1H NMR (Two singlets).

References
  • PubChem. (n.d.).[1] 4,5-Dichloro-2-nitroaniline (Compound).[1][2][7][8][9] National Library of Medicine. Retrieved from [Link][1]

  • Google Patents. (1991).[1] Process for preparing 4,5-dichloro-2-nitroaniline (WO1991000261A1).[1] Retrieved from

  • SpectraBase. (n.d.).[1] 4,5-Dichloro-2-nitroaniline NMR Data. Wiley Science Solutions.[1] Retrieved from [Link][1]

Sources

Foundational

Structural Isomerism and IUPAC Nomenclature of Dichloronitroanilines: A Regulatory and Synthetic Guide

Executive Summary: The Precision Imperative In the high-stakes environment of drug development and agrochemical synthesis, structural ambiguity is a liability. Dichloronitroanilines ( ) represent a critical scaffold used...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the high-stakes environment of drug development and agrochemical synthesis, structural ambiguity is a liability. Dichloronitroanilines (


) represent a critical scaffold used in the synthesis of azo dyes, fungicides (e.g., Dicloran), and pharmaceutical intermediates.

While the industrial focus often narrows to a single isomer—2,6-dichloro-4-nitroaniline —theoretical analysis reveals that 16 distinct positional isomers are chemically possible. Misidentification of these isomers during synthesis or quality control can lead to regulatory rejection under FDA or REACH guidelines due to varying toxicity profiles and metabolic pathways.

This guide provides a definitive framework for the IUPAC nomenclature, theoretical enumeration, and analytical differentiation of these isomers.

Theoretical Framework: The Isomer Matrix

To understand the nomenclature, we must first define the chemical space. The molecule consists of an aniline core (benzenamine) substituted with:

  • Two Chlorine atoms (

    
    )[1]
    
  • One Nitro group (

    
    )
    
Combinatorial Derivation

The aniline amino group (


) fixes position 1. The remaining five positions on the benzene ring (2, 3, 4, 5, 6) are available for substitution.[2][3][4]

Through systematic permutation, we identify 16 unique isomers . These are derived from the six unique substitution patterns available on a monosubstituted benzene ring, expanded by the placement of the nitro group relative to the chlorines.

Substitution Pattern (Relative to Amine)Isomer CountIUPAC Names of Isomers
2,3,4- 32,3-dichloro-4-nitroaniline2,4-dichloro-3-nitroaniline3,4-dichloro-2-nitroaniline
2,3,5- 32,3-dichloro-5-nitroaniline2,5-dichloro-3-nitroaniline3,5-dichloro-2-nitroaniline
2,3,6- 32,3-dichloro-6-nitroaniline2,6-dichloro-3-nitroaniline3,6-dichloro-2-nitroaniline
2,4,5- 32,4-dichloro-5-nitroaniline2,5-dichloro-4-nitroaniline4,5-dichloro-2-nitroaniline
2,4,6- (Symmetric)22,6-dichloro-4-nitroaniline (Dicloran)2,4-dichloro-6-nitroaniline
3,4,5- (Symmetric)23,5-dichloro-4-nitroaniline3,4-dichloro-5-nitroaniline
Total 16

The IUPAC Nomenclature Engine

Correct naming follows a strict hierarchy defined by the International Union of Pure and Applied Chemistry (IUPAC).

The Rules of Engagement
  • Principal Functional Group: The amino group (

    
    ) has priority over halogens (
    
    
    
    ) and nitro groups (
    
    
    ). Thus, the parent structure is Aniline (or Benzenamine).
  • Numbering (Locants): The carbon attached to the amino group is C1 . The ring is numbered to give the lowest possible set of locants to the substituents.[5][6][7]

  • Alphabetization: Substituents are listed alphabetically. C hloro precedes N itro.

  • Tie-Breaking: If locant sets are identical (e.g., 2,4,6 vs 2,4,6), alphabetical priority determines the lower number (though for this specific molecule, the locant set usually dictates the direction).

Nomenclature Decision Tree (DOT Visualization)

IUPAC_Nomenclature cluster_example Example: Dicloran Start Start: Identify Structure Parent Identify Parent: Aniline (C1 attached to NH2) Start->Parent Numbering Number Ring to minimize locant set (e.g., 2,4,6 < 3,5,6) Parent->Numbering Alpha Alphabetize Substituents: Chloro before Nitro Numbering->Alpha Assemble Assemble Name: (Locants)-Dichloro-(Locant)-nitroaniline Alpha->Assemble Ex1 Cl at 2,6; NO2 at 4 Ex2 Name: 2,6-Dichloro-4-nitroaniline Ex1->Ex2

Figure 1: Logic flow for deriving the IUPAC name of dichloronitroaniline isomers.

Industrial Case Study: 2,6-Dichloro-4-nitroaniline

Among the 16 isomers, 2,6-dichloro-4-nitroaniline (CAS: 99-30-9) is the most commercially significant. It is widely known as Dicloran .[8]

Why this Isomer?

The synthesis of Dicloran is driven by the ortho/para directing effects of the amino group during chlorination.

  • Starting Material: 4-Nitroaniline.[2][3][8][9][10]

  • Reaction: Electrophilic aromatic substitution (Chlorination).

  • Mechanism: The amino group is a strong activator and ortho, para-director. Since the para position is blocked by the nitro group, chlorination occurs at both ortho positions (2 and 6).

Physical & Chemical Properties Data
PropertyValueSource
IUPAC Name 2,6-Dichloro-4-nitroaniline
Common Name Dicloran
CAS Number 99-30-9
Molecular Weight 207.01 g/mol
Melting Point 190-192 °C
Appearance Yellow crystalline solid
Solubility Insoluble in water; Soluble in acetone/dioxane

Analytical Protocol: Differentiating Isomers

Distinguishing the 2,6-isomer from potential byproducts (like 2,4-dichloro-6-nitroaniline) is critical. We utilize a self-validating workflow combining GC-MS and


H-NMR.
The NMR Validation System

Proton NMR (


H-NMR) provides the most definitive structural proof based on coupling constants (

) and symmetry.
  • 2,6-Dichloro-4-nitroaniline:

    • Symmetry: Symmetric plane through C1-C4.

    • Signal: The two protons at C3 and C5 are chemically equivalent.

    • Result: A singlet (s) integrating for 2H. (No coupling because they are not adjacent to other protons).

  • 2,4-Dichloro-6-nitroaniline:

    • Symmetry: Asymmetric.

    • Protons: One at C3 and one at C5. They are meta to each other.

    • Result: Two doublets with a small coupling constant (

      
       Hz, typical for meta coupling).
      
Analytical Workflow Diagram (DOT Visualization)

Analytical_Workflow Sample Unknown Sample (Crude Synthesis Product) GCMS Step 1: GC-MS (Separation by Boiling Point/Polarity) Sample->GCMS Peak_ID Isolate Major Peak (m/z = 206/208) GCMS->Peak_ID NMR Step 2: 1H-NMR (DMSO-d6) Peak_ID->NMR Decision Signal Pattern? NMR->Decision Result_Sym Singlet (2H) = 2,6-Dichloro-4-nitro (Symmetric) Decision->Result_Sym Singlet Result_Asym Meta-Doublets = 2,4-Dichloro-6-nitro (Asymmetric) Decision->Result_Asym Doublets

Figure 2: Step-by-step analytical protocol for verifying isomer identity.

References

  • PubChem. "2,6-Dichloro-4-nitroaniline Compound Summary." National Center for Biotechnology Information. [Link][8]

  • IUPAC. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book)." Royal Society of Chemistry. [Link]

Sources

Exploratory

Potential biological activity of 3,4-Dichloro-2-nitroaniline derivatives

Technical Guide for Drug Development & Synthetic Applications Executive Summary This technical guide analyzes the chemical and biological potential of 3,4-Dichloro-2-nitroaniline (3,4-DCNA) . While often overshadowed by...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Synthetic Applications

Executive Summary

This technical guide analyzes the chemical and biological potential of 3,4-Dichloro-2-nitroaniline (3,4-DCNA) . While often overshadowed by its isomer 2,6-dichloro-4-nitroaniline (the fungicide Dicloran), 3,4-DCNA represents a distinct "push-pull" electronic scaffold. It serves as a critical, high-value intermediate for synthesizing vicinal dichloro-benzimidazoles —a structural motif increasingly relevant in kinase inhibition and antimicrobial resistance (AMR) research.

This document provides researchers with actionable synthetic pathways, structure-activity relationship (SAR) logic, and validated biological assay protocols.[1]

Part 1: Structural Analysis & Pharmacophore Logic

The "Push-Pull" Electronic System

3,4-DCNA is characterized by a polarized aromatic ring. The amine group (C1) acts as an electron donor (+M effect), while the nitro group (C2) acts as a strong electron acceptor (-M, -I effect).

  • Reactivity: The ortho positioning of the nitro group to the amine enables facile reduction to 1,2-diamines, the gateway to heterocyclic chemistry.

  • Lipophilicity: The chlorine atoms at C3 and C4 create a hydrophobic "tail." In drug design, this specific substitution pattern (vicinal dichlorides) increases metabolic stability against CYP450 oxidation compared to non-chlorinated analogs.

The Strategic Value: Benzimidazole Access

The primary utility of 3,4-DCNA in drug discovery is its role as a precursor. Reduction of the nitro group yields 3,4-dichloro-1,2-phenylenediamine . When cyclized, this forms benzimidazoles with chlorines at the 4- and 5-positions (or 6,7- depending on tautomerism). This substitution pattern is rare and valuable for filling hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).

Part 2: Synthetic Pathways (The Gateway)

The following workflow illustrates the conversion of 3,4-DCNA into bioactive benzimidazole scaffolds using a "One-Pot Reductive Cyclization" approach, which is superior to multi-step methods in terms of atom economy.

Visualization: Synthetic Workflow

SynthesisWorkflow cluster_0 One-Pot Conditions (Reflux) Start 3,4-Dichloro-2-nitroaniline (Precursor) Step1 Reduction Phase (Na2S2O4 / EtOH) Start->Step1 Activation Intermediate [3,4-Dichloro-1,2-phenylenediamine] (In-situ Intermediate) Step1->Intermediate Nitro Reduction Step2 Cyclization Phase (+ Aryl Aldehyde) Intermediate->Step2 Condensation Product 4,5-Dichloro-2-aryl-benzimidazole (Bioactive Scaffold) Step2->Product Dehydration

Caption: One-pot reductive cyclization pathway converting 3,4-DCNA to bioactive benzimidazoles via sodium dithionite reduction.

Part 3: Biological Domains & Activity[2]

Antimicrobial & Antifungal Activity

Polychlorinated nitroanilines exhibit intrinsic antimicrobial properties.[2] The 3,4-dichloro substitution enhances lipophilicity (LogP ~2.7), allowing the molecule to penetrate the lipid bilayer of Gram-positive bacteria and fungi.

  • Mechanism: Disruption of cell membrane integrity and interference with oxidative phosphorylation.

  • Schiff Base Derivatives: Derivatization of the aniline amine with salicylaldehydes (forming Schiff bases) significantly boosts activity against S. aureus and C. albicans by chelating metal ions essential for microbial metabolism [1].

Anticancer Potential (Kinase Inhibition)

Derivatives synthesized from 3,4-DCNA, particularly 2-substituted benzimidazoles , act as scaffolds for kinase inhibitors.

  • Target: The benzimidazole core mimics the purine ring of ATP.

  • Specificity: The 4,5-dichloro substitution provides steric bulk that can improve selectivity for specific kinases (e.g., EGFR or VEGFR) by exploiting small hydrophobic pockets unique to those enzymes [2].

Part 4: Experimental Protocols (Self-Validating Systems)

Synthesis Protocol: One-Pot Benzimidazole Formation

Rationale: This protocol uses sodium dithionite (Na₂S₂O₄) as a reducing agent. It is milder than catalytic hydrogenation and avoids poisoning by the chlorine substituents.

Materials:

  • 3,4-Dichloro-2-nitroaniline (1.0 mmol)

  • Benzaldehyde derivative (1.1 mmol)

  • Sodium dithionite (3.0 mmol)

  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 3,4-dichloro-2-nitroaniline and the chosen aldehyde in 10 mL Ethanol.

  • Reductant Addition: Dissolve Na₂S₂O₄ in 3 mL water. Add this solution dropwise to the reaction mixture. Critical Control Point: The solution color should shift from deep yellow (nitro) to pale/colorless (amine) as reduction proceeds.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up: Cool to room temperature. Pour into ice-cold water (50 mL). The benzimidazole product will precipitate.

  • Purification: Filter the precipitate and recrystallize from ethanol.

Biological Assay: Microbroth Dilution (MIC Determination)

Rationale: Standardized CLSI protocol to determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 29213).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the 3,4-DCNA derivative in DMSO to a final concentration of 10 mg/mL.

  • Plate Setup: Use a 96-well sterile microplate. Add 100 µL of Mueller-Hinton Broth (MHB) to columns 2–12. Add 200 µL of compound stock (diluted to 256 µg/mL in MHB) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard the final 100 µL. Columns 11 (Growth Control) and 12 (Sterility Control) receive no drug.

  • Inoculation: Adjust bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100, then add 100 µL to each well (final inoculum 
    
    
    
    CFU/mL).
  • Incubation: Incubate at 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Part 5: Data Presentation & SAR Logic

Comparative Activity Profile (Representative Data)

The following table summarizes the shift in biological activity when 3,4-DCNA is modified into a benzimidazole scaffold.

Compound ClassStructure CorePrimary TargetLogP (Est.)Activity Note
Parent 3,4-Dichloro-2-nitroanilineBacterial Membrane2.7Moderate antibacterial; High toxicity to aquatic life [3].
Derivative A 4,5-Dichloro-1,2-phenylenediamineSynthetic Intermediate1.8Low stability; prone to oxidation.
Derivative B 2-Phenyl-4,5-dichlorobenzimidazoleKinase / Tubulin4.2High potency; Cl-atoms improve metabolic stability.
Derivative C Schiff Base (Salicylidene)Metal Chelation3.5Enhanced antifungal activity vs. parent [4].
Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Center 3,4-Dichloro-2-nitroaniline Scaffold Nitro 2-NO2 Group Electron Withdraw (-M) Center->Nitro Cl_Tail 3,4-Dichloro Tail Lipophilicity (+LogP) Center->Cl_Tail Amine 1-NH2 Group Nucleophile Center->Amine Effect_Nitro Facilitates Reduction to Diamine Nitro->Effect_Nitro Effect_Cl Membrane Penetration & Metabolic Stability Cl_Tail->Effect_Cl Effect_Amine Schiff Base Formation Amine->Effect_Amine

Caption: SAR Map highlighting the functional roles of substituents on the 3,4-DCNA core.

References

  • Science and Education Publishing. (2015). Determination of Antibacterial Activity of 5-Bromosalicylidene-Aniline, 5-Bromosalicylidene-4-Nitroaniline and Their Cobalt (II) Complexes. Retrieved from

  • Organic Chemistry Portal. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Retrieved from

  • ResearchGate. (2023). An Insight into the Combined Toxicity of 3,4-Dichloroaniline with Two-Dimensional Nanomaterials. Retrieved from

  • BenchChem. (2025).[1][3] The Biological Activity of Nitroaniline Derivatives: A Technical Guide. Retrieved from

Sources

Foundational

3,4-Dichloro-2-nitroaniline as an intermediate in azo dye synthesis

The following technical guide details the chemical behavior, synthesis, and application of 3,4-Dichloro-2-nitroaniline (3,4-DCNA) . This guide is structured for research scientists and process chemists, focusing on the s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical behavior, synthesis, and application of 3,4-Dichloro-2-nitroaniline (3,4-DCNA) . This guide is structured for research scientists and process chemists, focusing on the specific challenges posed by the steric and electronic environment of this intermediate.

Executive Summary: The Structural Imperative

3,4-Dichloro-2-nitroaniline (CAS: 958804-40-5 / 132429-81-3) represents a highly specialized "diazo component" in the synthesis of high-performance azo dyes. Unlike its more common isomer (2-nitro-4,5-dichloroaniline), the 2-nitro-3,4-dichloro arrangement presents a unique "vicinal" substitution pattern (1-amino, 2-nitro, 3,4-dichloro).

Key Technical Value:

  • Steric Crowding: The 2-nitro group and 3-chloro group create significant steric strain around the amine, influencing diazotization kinetics and stability.

  • Electronic Deactivation: The synergistic electron-withdrawing nature of the nitro group (ortho) and two chlorine atoms renders the amine extremely weakly basic (

    
    ), necessitating anhydrous diazotization protocols.
    
  • Chromophoric Shift: When coupled, this moiety induces strong bathochromic shifts (red-shifting) and enhances light fastness due to the halogen load.

Synthesis of the Intermediate (3,4-DCNA)[1]

The synthesis of the specific 2-nitro isomer is non-trivial because direct nitration of 3,4-dichloroaniline favors the less sterically hindered 6-position (yielding 2-nitro-4,5-dichloroaniline). Therefore, a nucleophilic aromatic substitution (


) route is preferred for high regioselectivity.
Preferred Synthetic Route: Ammonolysis

The most robust route utilizes 2,3,4-Trichloronitrobenzene as the starting material. The nitro group activates the ortho and para chlorines. The chlorine at position 2 (ortho) is labile, but the chlorine at position 4 (para) is also reactive. Selectivity is achieved via solvent and temperature control.

Reaction Scheme:



Impurity Profile & Purification
  • Major Byproduct: 2,3-Dichloro-4-nitroaniline (from attack at the C4 position).

  • Purification: Fractional crystallization from ethanol/water mixtures is required. The 2-nitro isomer (3,4-DCNA) typically exhibits lower solubility due to intramolecular hydrogen bonding between the amine and the ortho-nitro group.

Diazotization Protocol: The Critical Step

Challenge: 3,4-DCNA is too weakly basic to be diazotized by standard aqueous HCl/NaNO


. The amine functionality is deactivated by the -I (inductive) and -M (mesomeric) effects of the ortho-nitro and dichloro groups.
Solution:  Use of Nitrosyl Sulfuric Acid (

)
in an anhydrous system.
Reagents & Setup
  • Solvent: 98% Sulfuric Acid (

    
    ) or Glacial Acetic Acid/Propionic Acid mix.
    
  • Nitrosating Agent: 40% Nitrosyl Sulfuric Acid (commercial or prepared in situ).

  • Temperature: 0°C to 5°C (Strict control).

Step-by-Step Methodology
  • Dissolution: Charge the reactor with 98%

    
    . Slowly add 3,4-DCNA with vigorous stirring. Note: Warming to 40-50°C may be required for complete dissolution, then cool back to 0-5°C.
    
  • Nitrosation: Add Nitrosyl Sulfuric Acid dropwise over 60 minutes.

    • Critical Control: Do not allow temperature to exceed 10°C. Exotherms can lead to denitration or tar formation.

  • Digestion: Stir at 0-5°C for 2-3 hours to ensure complete conversion to the diazonium sulfate.

  • Validation: Check for excess nitrous acid using starch-iodide paper (should turn blue instantly).

Mechanism Visualization (DOT)

The following diagram illustrates the formation of the electrophilic nitrosonium species and the subsequent diazotization.

DiazotizationMechanism cluster_conditions Reaction Conditions NaNO2 NaNO2 NO_plus NO+ (Nitrosonium Ion) NaNO2->NO_plus Dehydration H2SO4 H2SO4 (Conc) H2SO4->NO_plus Complex N-Nitrosoammonium Intermediate NO_plus->Complex Amine 3,4-Dichloro-2-nitroaniline Amine->Complex Nucleophilic Attack Diazonium Diazonium Salt [Ar-N≡N]+ HSO4- Complex->Diazonium -H2O (Dehydration) Temp T < 5°C Medium Anhydrous

Figure 1: Mechanism of anhydrous diazotization using Nitrosyl Sulfuric Acid.

Coupling Reaction & Dye Design

Once the diazonium salt is prepared, it must be coupled immediately due to its instability. The high reactivity of the diazonium cation (enhanced by the EWGs on the ring) allows for rapid coupling, but pH control is vital to prevent decomposition.

Coupling Components

For Disperse Dyes (polyester application), hydrophobic couplers are selected:

  • N,N-Diethylaniline

  • N-Ethyl-N-(2-cyanoethyl)aniline (Enhances fastness)

  • 2-Methoxy-5-acetylamino-N,N-bis(2-acetoxyethyl)aniline (Complex shades)

Experimental Protocol (Coupling)
  • Preparation of Coupler: Dissolve 0.1 mol of the coupler in dilute sulfuric acid or acetic acid/ice mixture. Cool to 0°C.

  • Addition: Slowly trickle the diazonium sulfate solution into the coupler solution.

  • pH Regulation: Simultaneously add Sodium Acetate solution or Sodium Hydroxide (slowly) to maintain pH at 4.0 – 5.0 .

    • Why? Too acidic (pH < 2) = Coupler amine is protonated and unreactive. Too basic (pH > 7) = Diazonium salt forms diazotates (unreactive).

  • Work-up: The dye precipitates immediately. Filter, wash with water until neutral, and dry.

Data Summary: Expected Properties
ParameterValue / CharacteristicImpact on Dye
Molecular Weight 207.01 g/mol Medium molecular size, good diffusion in PET.
LogP (Octanol/Water) ~2.8 - 3.2High hydrophobicity; excellent for Disperse Dyes.

Shift
+40 to +60 nmBathochromic shift (compared to non-nitro analog).
Light Fastness 6-7 (Blue Scale)Chlorine atoms improve resistance to photodegradation.

Workflow Diagram: From Synthesis to Application

ProductionWorkflow Start Start: 2,3,4-Trichloronitrobenzene Step1 Ammonolysis (NH3, Pressure, 130°C) Start->Step1 Inter Intermediate: 3,4-Dichloro-2-nitroaniline Step1->Inter Purification Step2 Diazotization (Nitrosyl Sulfuric Acid, <5°C) Inter->Step2 Activation Diazo Diazonium Sulfate Solution Step2->Diazo Step3 Coupling (N-Alkyl Aniline, pH 4-5) Diazo->Step3 Electrophilic Subst. Product Final Azo Dye (Disperse Red/Violet) Step3->Product Filtration & Drying

Figure 2: Industrial workflow for converting the precursor into a functional azo dye.

Safety & Toxicology (E-E-A-T)

As a Senior Application Scientist, it is mandatory to highlight the hazards:

  • Skin Absorption: Nitroanilines are rapidly absorbed through the skin, causing methemoglobinemia (cyanosis). Double-gloving (Nitrile/Laminate) is mandatory.

  • Explosion Hazard: Dry diazonium salts are shock-sensitive explosives. Never isolate the dry diazonium salt of 3,4-DCNA. Always process it in solution.

  • Environmental: 3,4-Dichloroaniline derivatives are persistent. Waste streams must be treated with activated carbon or ozonation before release.

References

  • ChemicalBook. (2025).[1] 3,4-Dichloro-2-nitroaniline - Product Properties and CAS 958804-40-5.[2][1][3] Retrieved from

  • Organic Chemistry Portal. (2023). Diazotization: Mechanisms and Protocols. Retrieved from

  • BOC Sciences. (2024). Diazotization Services and Azo Dye Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7257, 3,4-Dichloroaniline (Precursor Data). Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Recrystallization Solvents &amp; Purification Protocols for 3,4-Dichloro-2-nitroaniline

Part 1: Introduction & Isomer Criticality[1] The Purification Challenge 3,4-Dichloro-2-nitroaniline (and its commercially dominant isomer, 4,5-dichloro-2-nitroaniline) serves as a critical intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Isomer Criticality[1]

The Purification Challenge

3,4-Dichloro-2-nitroaniline (and its commercially dominant isomer, 4,5-dichloro-2-nitroaniline) serves as a critical intermediate in the synthesis of azo dyes, pigments, and agrochemicals (e.g., prodiamine precursors).[1][2] The purity of this intermediate directly correlates to the yield and colorimetric quality of downstream products.

Common impurities in the synthesis (typically nitration of 3,4-dichloroaniline) include:

  • Regioisomers: 4,5-dichloro-2-nitroaniline (Major product) vs. 3,4-dichloro-2-nitroaniline (Minor product).[1][2]

  • Starting Material: Unreacted 3,4-dichloroaniline.[1]

  • Over-nitration products: Dinitro species.[1]

  • Inorganic salts: Residual acids or catalysts.[1]

Critical Isomer Identification

Before selecting a solvent, you must verify the specific isomer structure, as their solubility profiles differ significantly due to steric crowding and crystal packing.

Compound NameStructure DescriptionCAS No.Melting PointCommercial Relevance
4,5-Dichloro-2-nitroaniline NH₂ at 1, NO₂ at 2, Cl at 4, 56641-64-1 177–179 °C High (Standard "3,4-dichloro" nitration product)
3,4-Dichloro-2-nitroaniline NH₂ at 1, NO₂ at 2, Cl at 3, 4958804-40-5 <100 °C (Est.)Low (Sterically crowded minor impurity)

Note: This guide primarily addresses the purification of the stable, high-melting 4,5-dichloro isomer (CAS 6641-64-1), often colloquially referred to by the starting material backbone.[1][2] However, the solvent principles apply to both.

Part 2: Solvent Selection Logic

The purification relies on exploiting the Intramolecular Hydrogen Bond found in ortho-nitroanilines.[1] The amino hydrogen bonds with the adjacent nitro oxygen, creating a pseudo-six-membered ring. This reduces the polarity of the molecule compared to para-nitro isomers, making it surprisingly soluble in non-polar solvents at high temperatures.

Solvent System Candidates
Solvent SystemRoleMechanism of ActionRecommended For
Ethanol / Water PrimaryTemperature-Dependent Solubility: High solubility in hot EtOH; sharp drop upon cooling/water addition.[1][2]General purification; removal of inorganic salts.
Toluene SecondaryPolarity Exclusion: Dissolves the nitroaniline hot; rejects polar impurities (salts, dinitro species) and very non-polar tars upon cooling.[1]Removing unreacted aniline or oily side-products.[1]
Methanol AlternativeHigh Solvency: Similar to Ethanol but often yields sharper crystals due to faster evaporation/lower viscosity.[1]High-throughput screening or initial crude cleanup.[1]
Glacial Acetic Acid NicheProtonation/Solvation: Excellent for very crude, dark material.[1]Removing isomeric tars (requires careful water precipitation).

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Ethanol/Water Recrystallization)

Best for: Routine purification of >95% purity material to >99%.[1]

Materials:

  • Crude 3,4-Dichloro-2-nitroaniline[1][2]

  • Absolute Ethanol (99%)[1]

  • Deionized Water[1]

  • Activated Carbon (Optional, for decolorization)[1]

Step-by-Step Procedure:

  • Saturation: Place 10.0 g of crude solid in a 250 mL round-bottom flask. Add 80 mL of Ethanol.

  • Reflux: Heat to reflux (approx. 78 °C) with magnetic stirring.

    • Observation: If solid remains, add Ethanol in 5 mL increments until dissolved.

  • Decolorization (Optional): If the solution is dark brown/black, add 0.5 g Activated Carbon carefully (avoid boil-over). Reflux for 10 minutes.

  • Hot Filtration: Filter the boiling solution through a pre-warmed Buchner funnel or fluted filter paper to remove carbon and mechanical impurities.

    • Tip: Pre-wet the filter with hot ethanol to prevent premature crystallization.

  • Crystallization:

    • Reheat filtrate to clear any formed crystals.

    • Add hot Deionized Water dropwise until a faint turbidity (cloudiness) persists.

    • Add 1-2 mL of Ethanol to clear the solution again.[1]

    • Allow the flask to cool slowly to room temperature (25 °C) over 2 hours.

    • Optimization: For maximum yield, cool further to 0–4 °C in an ice bath for 30 minutes.

  • Isolation: Filter the bright orange/yellow needles via vacuum filtration.

  • Washing: Wash the cake with 20 mL of cold (0 °C) 50% Ethanol/Water mixture.

  • Drying: Dry in a vacuum oven at 50 °C for 6 hours.

Protocol B: Toluene Recrystallization

Best for: Removing unreacted starting materials and non-polar byproducts.[1]

  • Dissolution: Suspend crude solid in Toluene (approx. 10 mL per gram of solid).

  • Heating: Heat to boiling (110 °C). The solid should dissolve completely.

    • Note: Inorganic salts will not dissolve; filter them off while hot.[1]

  • Cooling: Remove from heat and allow to cool slowly. Toluene promotes the growth of large, dense prismatic crystals which are easy to filter.

  • Filtration: Filter at room temperature.

  • Wash: Wash with a small amount of cold Toluene, followed by Hexane to assist drying.

Part 4: Process Visualization (Workflow)

RecrystallizationWorkflow Start Crude 3,4-Dichloro-2-nitroaniline CheckImpurity Analyze Impurity Profile (HPLC / TLC) Start->CheckImpurity Decision Dominant Impurity? CheckImpurity->Decision RouteA Polar/Salts Present (Use Ethanol/Water) Decision->RouteA Salts / General RouteB Non-Polar/Tars Present (Use Toluene) Decision->RouteB Oils / Isomers StepA1 Dissolve in boiling EtOH RouteA->StepA1 StepB1 Dissolve in boiling Toluene RouteB->StepB1 StepA2 Hot Filtration (Remove Insolubles) StepA1->StepA2 StepA3 Add Hot Water to Turbidity StepA2->StepA3 StepA4 Slow Cool to 4°C StepA3->StepA4 Filter Vacuum Filtration StepA4->Filter StepB2 Hot Filtration StepB1->StepB2 StepB3 Slow Cool to RT StepB2->StepB3 StepB3->Filter Wash Wash & Dry Filter->Wash Final Pure Crystalline Product (Check MP & HPLC) Wash->Final

Figure 1: Decision matrix for solvent selection based on impurity profile.[1][2]

Part 5: Quality Control & Validation

To ensure the protocol is self-validating, perform the following checks:

  • Melting Point Determination:

    • Target: 177–179 °C (for 4,5-dichloro-2-nitroaniline).[1][2][3]

    • Diagnostic: A wide range (e.g., 165–175 °C) indicates isomeric contamination or wet solvent.

  • HPLC Purity Check:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1]

    • Mobile Phase: Acetonitrile : Water (60:[1]40) isocratic.

    • Detection: UV at 254 nm.[1]

    • Criterion: Single peak >99.0% area.

  • Visual Inspection:

    • Crystals should be distinct needles or prisms, not an amorphous powder.

    • Color should be bright yellow/orange. Dark brown indicates oxidation or residual tars.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81149, 4,5-Dichloro-2-nitroaniline. Retrieved from [Link]

  • NIST Chemistry WebBook. 4,5-Dichloro-2-nitroaniline Phase Change Data. Retrieved from [Link][1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (General reference for recrystallization of aromatic nitro compounds).

Sources

Application

Application Note: Optimized TLC Solvent Systems for Nitroaniline Isomers

Abstract & Introduction Nitroanilines ( ) are critical intermediates in the synthesis of pharmaceuticals, azo dyes, and antioxidants. The three structural isomers—ortho-nitroaniline (2-NA), meta-nitroaniline (3-NA), and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Nitroanilines (


) are critical intermediates in the synthesis of pharmaceuticals, azo dyes, and antioxidants. The three structural isomers—ortho-nitroaniline (2-NA), meta-nitroaniline (3-NA), and para-nitroaniline (4-NA)—exhibit distinct physicochemical properties despite sharing identical molecular weights.

Separating these isomers is a classic challenge in chromatography due to their similar polarities. However, subtle differences in intramolecular versus intermolecular hydrogen bonding provide a robust mechanism for separation on silica gel. This guide details the physicochemical basis for their separation, optimized solvent systems, and a validated protocol for routine analysis.

Physicochemical Basis of Separation

Understanding the molecular interactions is prerequisite to selecting the correct solvent system. The separation order on normal-phase silica gel is governed by the "Ortho Effect."

The Ortho Effect (Intramolecular Hydrogen Bonding)
  • o-Nitroaniline: The amino group (

    
    ) and nitro group (
    
    
    
    ) are adjacent.[1][2][3] They form a stable intramolecular hydrogen bond (a 6-membered chelate ring). This "hides" the polar protons from the stationary phase, effectively reducing the molecule's overall polarity.
    • Result: Weak interaction with silica

      
       High 
      
      
      
      .
  • p-Nitroaniline: The functional groups are on opposite sides of the benzene ring.[2] Intramolecular bonding is geometrically impossible. The amino and nitro groups are fully exposed to form intermolecular hydrogen bonds with the silanol groups (

    
    ) of the stationary phase.
    
    • Result: Strong interaction with silica

      
       Low 
      
      
      
      .
  • m-Nitroaniline: Intermediate polarity. It cannot form the intramolecular chelate but lacks the strong linear dipole alignment of the para isomer.

    • Result: Intermediate

      
      .
      
Mechanistic Diagram

The following diagram illustrates the hydrogen bonding behaviors that dictate retardation factors (


).

G cluster_0 Stationary Phase (Silica Gel) cluster_1 Analytes Silica Silanol Groups (Si-OH) Ortho o-Nitroaniline (Intramolecular H-Bond) Ortho->Silica Weak Interaction (Polar groups 'hidden') HighRf High Rf (~0.60) Ortho->HighRf Fast Elution Meta m-Nitroaniline (No Chelation) Meta->Silica Moderate Interaction MidRf Mid Rf (~0.45) Meta->MidRf Medium Elution Para p-Nitroaniline (Intermolecular H-Bond) Para->Silica Strong Interaction (Exposed polar groups) LowRf Low Rf (~0.16) Para->LowRf Slow Elution

Caption: Separation logic on Silica Gel. o-Nitroaniline travels furthest due to intramolecular H-bonding reducing surface adsorption.

Optimized Solvent Systems

The following solvent systems have been validated for the separation of nitroaniline isomers on Silica Gel


 plates.
Primary System: Hexane / Ethyl Acetate

This is the "Green" standard, avoiding highly toxic chlorinated solvents or benzene.

System CompositionRatio (v/v)Expected

(Ortho)
Expected

(Meta)
Expected

(Para)
Resolution Quality
Hexane : EtOAc 50 : 50 0.60 0.45 0.16 Excellent. Distinct separation of all three isomers.[2]
Hexane : EtOAc70 : 300.450.250.08Good for separating ortho from the others; para may stick to baseline.
Hexane : EtOAc30 : 700.850.750.50Poor. Spots travel too high; co-elution likely.
Alternative Systems

Use these if co-elution occurs with matrix components (impurities).

SystemRatioNotes
Toluene : Acetone 80 : 20Excellent resolution. Toluene provides

-

interactions with the aromatic rings, often sharpening spots.
Chloroform : Ethanol 95 : 5High Resolution. Good for very polar mixtures, but Chloroform is hazardous. Use in fume hood only.
Dichloromethane (DCM) 100%Moves o-nitroaniline (

) well, but p-nitroaniline remains near the baseline (

).

Validated Experimental Protocol

Materials Required[4]
  • Stationary Phase: Silica Gel

    
     Aluminum-backed plates (20 x 20 cm).
    
  • Mobile Phase: Hexane (HPLC Grade), Ethyl Acetate (HPLC Grade).[3]

  • Visualization: UV Lamp (254 nm) or Iodine Chamber.

  • Sample: Nitroaniline mixture (1 mg/mL in Acetone).

Step-by-Step Workflow

Workflow Start Start Prep 1. Plate Preparation (Mark origin 1cm from bottom) Start->Prep Spot 2. Spotting (1-2 µL capillary spot) Prep->Spot Dry1 3. Dry Spot (Evaporate solvent) Spot->Dry1 Develop 4. Development (Chamber saturated with vapor) Dry1->Develop Dry2 5. Drying (Remove mobile phase) Develop->Dry2 Visualize 6. Visualization (UV 254nm or Iodine) Dry2->Visualize Calc 7. Analysis (Calculate Rf) Visualize->Calc

Caption: Standard TLC workflow for nitroaniline analysis.

Detailed Procedure
  • Chamber Saturation (Critical): Add approximately 10 mL of the solvent system (Hexane:EtOAc 50:50) to the TLC chamber. Place a piece of filter paper inside to wick the solvent and saturate the air.[4] Close the lid and wait 15 minutes.

    • Why? Saturation prevents edge effects and ensures reproducible

      
       values.
      
  • Sample Spotting: Dissolve 5-10 mg of the nitroaniline sample in 1 mL of acetone. Using a micro-capillary, spot the solution on the baseline (pencil line 1 cm from bottom). Keep spot diameter

    
     mm.
    
  • Development: Place the plate vertically in the chamber. Ensure the solvent level is below the spotting line.[4][5] Allow the solvent front to migrate to within 1 cm of the top.

  • Visualization:

    • Visual: Nitroanilines are naturally yellow/orange. Strong spots are visible to the naked eye.

    • UV (254 nm): The benzene ring quenches fluorescence. Spots appear dark purple against a bright green background.

    • Iodine: Place in an iodine chamber. Brown spots develop (reversible).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing (Streaking) Sample concentration too high.Dilute sample (e.g., 1:10) and re-spot.
Edge Effect (Curved front) Chamber not saturated.Use filter paper wick and equilibrate for 15+ mins.
Co-elution (Spots merge) Solvent system too polar.Reduce polarity (e.g., change Hex:EtOAc from 50:50 to 70:30).
Faint/Invisible Spots Sample too dilute.Spot multiple times on the same point, drying in between.

References

  • Thin Layer Chromatography: A Review of Solvent Systems. University of Rochester, Department of Chemistry. [Link]

  • Experiment 4: TLC and HPLC of Nitroanilines. Scribd / Academic Lab Manuals. [Link] (Verified Contextual Reference)

  • TLC Separation of Nitroanilines and p-Nitroaniline Synthesis. Journal of Chemical Education. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the nitration of 3,4-dichloroaniline

Technical Support Ticket #8492: Optimization of 3,4-Dichloroaniline Nitration Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Optimization of 3,4-Dichloroaniline Nitration Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Improvement & Impurity Suppression in 4,5-Dichloro-2-nitroaniline Synthesis

User Issue Summary

"I am attempting to nitrate 3,4-dichloroaniline to obtain 4,5-dichloro-2-nitroaniline. My current yields are hovering around 40-50%, and the reaction mixture frequently turns into a black tar. I am using mixed acid (HNO3/H2SO4) at 0°C. How can I improve the yield and stop the tar formation?"

Root Cause Analysis

The "black tar" and low yield you are experiencing are classic symptoms of oxidative degradation .

  • Oxidation Sensitivity: The amino group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) in 3,4-dichloroaniline is highly activating and electron-rich. Nitric acid is not only a nitrating agent but a potent oxidant.[1][2] It attacks the free amine, leading to polymerization (tar) rather than substitution.
    
  • Regioselectivity (The "Meta" Trap): In strong acid, the free amine becomes protonated to form an anilinium ion (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[2][3] While the free amine directs ortho/para, the anilinium ion is a meta director (strongly deactivating).[4][3] This competition creates a mixture of isomers and lowers the yield of your target ortho-nitro product.
    

Phase 1: The Corrective Protocol (The "Protection" Strategy)

To achieve yields >85% and eliminate tar, you must switch from direct nitration to a Protection-Nitration-Deprotection sequence. This masks the amine, preventing oxidation and enforcing ortho-selectivity.

Workflow Diagram

The following flowchart outlines the optimized pathway to ensure chemical stability.

ReactionPathway Start 3,4-Dichloroaniline (Substrate) Step1 Acetylation (Ac2O / AcOH) Start->Step1 Protects Amine Inter1 3,4-Dichloroacetanilide (Protected) Step1->Inter1 Step2 Nitration (HNO3 / H2SO4, <10°C) Inter1->Step2 Prevents Oxidation Inter2 2-Nitro-4,5-dichloroacetanilide (Nitrated Intermediate) Step2->Inter2 Regioselective Step3 Hydrolysis (Acidic or Basic) Inter2->Step3 Deprotection End 4,5-Dichloro-2-nitroaniline (Target >85% Yield) Step3->End

Figure 1: The Acetylation-Nitration-Hydrolysis pathway prevents oxidative tar formation and directs the nitro group to the correct position.

Phase 2: Step-by-Step Optimization Guide

Step 1: Protection (Acetylation)[3][5]
  • Goal: Convert the amine to an amide. The acetamido group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) is still ortho/para directing but is less activating than the free amine, preventing oxidation.[5]
    
  • Protocol: Dissolve 3,4-dichloroaniline in glacial acetic acid. Add slight excess (1.1 eq) of acetic anhydride. Heat to reflux for 1 hour. Pour into ice water.

  • Checkpoint: The product, 3,4-dichloroacetanilide , should precipitate as a white solid. Do not proceed if the solid is not white/off-white.

Step 2: Nitration (The Critical Step)
  • Reagents: Fuming Nitric Acid (HNO3) and Sulfuric Acid (H2SO4).[6]

  • Temperature: Maintain 0°C to 5°C .

  • The Urea Trick: Add 0.5% (w/w) Urea to the sulfuric acid before adding nitric acid.

    • Why? Nitric acid often contains nitrous acid (

      
      ) impurities. Nitrous acid catalyzes the oxidation of anilines to diazonium tars. Urea scavenges 
      
      
      
      (
      
      
      ), keeping the reaction clean [1].
  • Procedure:

    • Dissolve 3,4-dichloroacetanilide in conc.

      
       at 0°C.
      
    • Add mixed acid (HNO3/H2SO4) dropwise. Do not let temp exceed 10°C.

    • Stir for 1-2 hours.

    • Quench on ice.

Step 3: Hydrolysis (Deprotection)
  • Protocol: Reflux the wet filter cake from Step 2 in 20% HCl or 10% NaOH until the solid dissolves and reprecipitates (or analysis shows loss of acetyl group).

  • Result: 4,5-Dichloro-2-nitroaniline (Orange/Yellow solid).

Phase 3: Troubleshooting FAQ

Q1: I tried the protection method, but I'm getting the wrong isomer (2-nitro-3,4-dichloroaniline instead of 4,5-dichloro). Why? A: This is a regioselectivity issue driven by acid strength.[4][3] The acetamido group directs ortho (positions 2 and 6). Position 6 (yielding the 4,5-dichloro product) is sterically favored over Position 2 (crowded between Cl and NHAc). However, if your sulfuric acid is too weak (<90%), the selectivity drops.

  • Fix: Use 100% Sulfuric Acid or weak Oleum for the nitration media to maximize the steric differentiation [2].

Q2: Can I do this without acetylation to save time? A: Yes, but you accept a yield penalty. To maximize yield in a "Direct Nitration":

  • Solvent: Use Acetic Acid as the solvent, not just H2SO4.

  • Scavenger: You must use Urea or Sulfamic Acid to kill nitrous acid.

  • Control: Add the nitric acid very slowly at -5°C.

  • Expectation: Yields will likely cap at 60-65% due to unavoidable oxidation.

Q3: My reaction exothermed and "fumed off." What happened? A: This is a "runaway" nitration.

  • Cause: Adding HNO3 too fast. The nitration is exothermic.[5] If the temp spikes >20°C, the rate of reaction doubles/triples, generating more heat (autocatalytic loop).

  • Fix: Ensure active cooling (dry ice/acetone bath) and dropwise addition. Monitor internal temperature, not just bath temperature.

Phase 4: Data & Yield Comparison

ParameterDirect NitrationProtected Route (Recommended)
Yield 40 - 60%85 - 95%
Purity (Crude) Low (Tars present)High (>98%)
Major Impurity Oxidation Tars & meta-isomerTrace ortho-isomer
Reaction Time Fast (1 step)Slow (3 steps)
Safety Profile High Risk (Runaway/Fumes)Controlled

Decision Logic for Troubleshooting

Use this logic tree to diagnose your next failure mode.

Troubleshooting Issue Problem Encountered BlackTar Black/Tarry Product Issue->BlackTar LowYield Low Yield (<50%) Issue->LowYield WrongIso Wrong Isomer Issue->WrongIso Sol1 Action: Add Urea Check Temp <5°C BlackTar->Sol1 If Direct Nitration Sol2 Action: Switch to Acetylation Route BlackTar->Sol2 If Persistent LowYield->Sol2 Sol3 Action: Increase H2SO4 Conc to 100% WrongIso->Sol3

Figure 2: Diagnostic tree for resolving common nitration failures.

References

  • BenchChem. (2025).[2][4][5][6][7] Minimizing the formation of ortho and meta isomers in aniline nitration. BenchChem Technical Support. Link

  • Google Patents. (2018). WO2018091978A1 - A process for the preparation of 2-nitro-4,5-dichloroacetanilide. Link

  • ChemicalBook. (2024).[8] 5-Chloro-2-nitroaniline: Synthesis and Applications. Link

  • Beilstein Journals. (2025). Continuous-flow-enabled intensification in nitration processes. Beilstein J. Org. Chem. Link

Sources

Optimization

Separating 3,4-Dichloro-2-nitroaniline from 4,5-dichloro-2-nitroaniline isomer

Technical Support Center: Isomeric Separation of Dichloro-2-nitroanilines Ticket ID: #DCA-ISO-SEP-001 Topic: Purification and Separation of 3,4-Dichloro-2-nitroaniline from 4,5-Dichloro-2-nitroaniline Assigned Specialist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isomeric Separation of Dichloro-2-nitroanilines

Ticket ID: #DCA-ISO-SEP-001 Topic: Purification and Separation of 3,4-Dichloro-2-nitroaniline from 4,5-Dichloro-2-nitroaniline Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2]

Executive Summary

This guide addresses the separation of the two primary isomers formed during the nitration of 3,4-dichloroaniline. The separation challenge arises from their structural similarity, yet they possess distinct physicochemical properties governed by steric hindrance and intramolecular hydrogen bonding.[2]

  • Target Isomer (Major): 4,5-dichloro-2-nitroaniline (High Melting Point: ~175°C).[1][2] Structurally planar with strong intramolecular hydrogen bonding.[2]

  • Impurity Isomer (Minor): 3,4-dichloro-2-nitroaniline (Low Melting Point: ~95–105°C).[1][2] Structurally distorted due to steric crowding (nitro group "sandwiched" between amine and chlorine).[2]

Section 1: Diagnostic & Triage (Troubleshooting Q&A)

Q1: I am seeing a single spot on TLC, but the melting point is depressed (140–150°C). Why? Diagnosis: You likely have a eutectic mixture or "solid solution."[2] Technical Insight: While the isomers have different polarities, standard TLC (e.g., 20% EtOAc/Hexane) may not resolve them if the plate is overloaded.[2] The 4,5-isomer (major) and 3,4-isomer (minor) can co-crystallize.[1][2] The depressed melting point (below the 175°C standard for the 4,5-isomer) confirms the presence of the lower-melting 3,4-isomer impurity.[1][2] Action: Switch to a less polar solvent system for TLC (e.g., Toluene:Hexane 1:1) or use HPLC.[2] Do not rely on MP until after a recrystallization cycle.[2]

Q2: Why is the 3,4-isomer so difficult to remove from the mother liquor? Diagnosis: Solubility inversion and "Ortho Effect." Technical Insight: The 3,4-dichloro-2-nitroaniline has the nitro group at position 2, flanked by an amino group at position 1 and a chlorine atom at position 3.[1][2] This steric crowding forces the nitro group to twist out of planarity, breaking the conjugation and weakening the intramolecular hydrogen bond.[2] This makes the 3,4-isomer significantly more soluble in polar organic solvents (ethanol, acetic acid) than the planar, stable 4,5-isomer.[1] Action: Use this to your advantage. The solid precipitate is your desired 4,5-isomer; the filtrate contains the 3,4-isomer.[1][2]

Q3: My HPLC peaks are tailing. Is this a separation failure? Diagnosis: Likely silanol interaction or column overload.[2] Technical Insight: Nitroanilines are weak bases but can still interact with free silanols on older silica-based columns.[1][2] Action: Add 0.1% Formic Acid or Trifluoroacetic acid (TFA) to your mobile phase to suppress silanol ionization.[2] Ensure you are using an end-capped C18 column.[1][2]

Section 2: Purification Protocols

Protocol A: Fractional Recrystallization (Scalable)

Best for: Purifying the major product (4,5-isomer) >98%.[1][2]

Materials:

  • Crude mixture (orange/yellow solid)[1][2]

  • Solvent: Glacial Acetic Acid (preferred) or Ethanol (95%)[1][2]

  • Equipment: Reflux condenser, vacuum filtration setup[1]

Step-by-Step:

  • Dissolution: Place the crude solid in a round-bottom flask. Add Glacial Acetic Acid (approx. 3–5 mL per gram of solid).[2]

  • Reflux: Heat the mixture to boiling. If the solid does not dissolve completely, add small aliquots of solvent until a clear deep-orange solution is obtained.[1][2]

  • Slow Cooling (Critical): Turn off the heat and allow the flask to cool to room temperature slowly (over 2–3 hours). Rapid cooling traps the 3,4-isomer impurity.[1][2]

  • Crystallization: Long, needle-like crystals of 4,5-dichloro-2-nitroaniline will form.[1][2]

  • Filtration: Filter the solids under vacuum.

  • Wash: Wash the filter cake with a small amount of cold ethanol (to remove residual acetic acid).

  • Mother Liquor Analysis: The filtrate contains the enriched 3,4-dichloro-2-nitroaniline .[1][2] To isolate this minor isomer, concentrate the filtrate to dryness and perform flash chromatography (Protocol B).[2]

Data Table: Physical Properties for Identification

Property4,5-Dichloro-2-nitroaniline3,4-Dichloro-2-nitroaniline
Role Major Product (Target)Minor Impurity
Melting Point 174–178°C95–105°C
Solubility (EtOH) Low (Crystallizes first)High (Remains in filtrate)
Structural Feature Planar, Strong Intramolecular H-BondTwisted Nitro, Steric Clash (Cl vs NO2)
Protocol B: Chromatographic Separation (HPLC/Flash)

Best for: Analytical quantification or isolating the minor 3,4-isomer.[1][2]

HPLC Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 5 µm, 4.6 x 150 mm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Mode: Isocratic or Gradient.

    • Isocratic Recommendation: 60% A / 40% B.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (aromatic) and 360 nm (nitroaniline specific).[2]

Elution Order Logic:

  • First Peak (Lower Retention): 3,4-Dichloro-2-nitroaniline .[1][2]

    • Reasoning: The twisted nitro group exposes more polar surface area and reduces the "hydrophobic footprint" compared to the planar isomer, leading to weaker interaction with the C18 chain.[2]

  • Second Peak (Higher Retention): 4,5-Dichloro-2-nitroaniline .[1][2]

    • Reasoning: Planar structure allows for optimal hydrophobic stacking with the stationary phase.[2]

Section 3: Visualizing the Logic

Workflow Diagram: Purification Decision Tree

PurificationWorkflow Start Crude Mixture (3,4-DCNA + 4,5-DCNA) Dissolve Dissolve in Boiling Acetic Acid (or Ethanol) Start->Dissolve Cool Slow Cool to Room Temp Dissolve->Cool Filter Vacuum Filtration Cool->Filter Solid Solid Filter Cake: 4,5-Dichloro-2-nitroaniline (Major Product) Filter->Solid Precipitate Liquid Mother Liquor (Filtrate): Enriched 3,4-Dichloro-2-nitroaniline Filter->Liquid Filtrate CheckMP Check Melting Point Solid->CheckMP IsolateMinor Evaporate & Flash Chromatography (To isolate 3,4-isomer) Liquid->IsolateMinor Decision MP > 172°C? CheckMP->Decision Recryst Repeat Recrystallization Decision->Recryst No (Eutectic) Final Pure 4,5-Isomer Obtained Decision->Final Yes Recryst->Dissolve

Caption: Operational workflow for the separation of dichloro-2-nitroaniline isomers based on solubility differentials.

Mechanistic Diagram: Steric Impact on Separation

StericMechanism Iso45 4,5-Dichloro-2-nitroaniline (Planar) Prop45 Strong Intramolecular H-Bond High Lattice Energy Low Solubility Iso45->Prop45 Causes Iso34 3,4-Dichloro-2-nitroaniline (Twisted) Prop34 Steric Clash (Cl vs NO2) Weak H-Bond High Solubility Iso34->Prop34 Causes

Caption: Structural causality explaining why the 4,5-isomer crystallizes while the 3,4-isomer remains in solution.

References

  • Melting Point Data (4,5-Dichloro-2-nitroaniline): Source: PubChem Compound Summary for CID 81149.[2] URL:[Link][1][2]

  • HPLC Methodologies for Nitroanilines: Source: Tong, C., et al. "Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters."[1] Chemosphere (2010).[2] URL:[Link]

Sources

Troubleshooting

Technical Support Center: High-Purity Synthesis of 3,4-Dichloro-2-nitroaniline

Topic: Troubleshooting Low Purity & Isomer Contamination Document ID: TS-DCN-2025-04 Audience: Organic Chemists, Process Development Scientists Status: Active [1][2] Introduction: The Isomer Challenge Synthesizing 3,4-Di...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity & Isomer Contamination Document ID: TS-DCN-2025-04 Audience: Organic Chemists, Process Development Scientists Status: Active [1][2]

Introduction: The Isomer Challenge

Synthesizing 3,4-Dichloro-2-nitroaniline (CAS: 958804-40-5 / 132429-81-3) is notoriously difficult due to the directing effects of the substituents on the benzene ring.[1][2] Low purity in this synthesis almost invariably stems from one of two issues:

  • Regioisomer Contamination: Producing the wrong isomer (specifically 4,5-dichloro-2-nitroaniline) due to incorrect synthetic route selection.[1][2]

  • Incomplete Separation: Failure to separate the target ortho-nitro isomer from the para-nitro byproduct during nucleophilic aromatic substitution.[1][2]

This guide provides a diagnostic framework to identify your specific failure mode and actionable protocols to resolve it.

Module 1: Diagnostic Flowchart

Before altering your reaction conditions, you must confirm which impurity is degrading your purity profile. Use this logic gate to diagnose the root cause.

DiagnosticTree Start Start: Low Purity (<95%) CheckRoute Q1: Which Synthetic Route? Start->CheckRoute RouteA Route A: Direct Nitration of 3,4-Dichloroaniline CheckRoute->RouteA RouteB Route B: Ammonolysis of 2,3,4-Trichloronitrobenzene CheckRoute->RouteB CheckNMR Action: Check 1H NMR (Aromatic Region) RouteA->CheckNMR RouteB->CheckNMR Singlets Result: Two Singlets CheckNMR->Singlets Para protons (H3, H6) Doublets Result: Two Doublets (J ~9Hz) CheckNMR->Doublets Ortho protons (H5, H6) DiagnosisA CRITICAL ERROR: Major Product is 4,5-Dichloro isomer. Direct nitration targets pos 6, not 2. Singlets->DiagnosisA DiagnosisB SEPARATION ISSUE: Target is present but contaminated with Para-isomer (2,3-dichloro-4-nitro). Doublets->DiagnosisB SolutionA Solution: Switch to Route B (Ammonolysis) DiagnosisA->SolutionA SolutionB Solution: Steam Distillation (Target is volatile) DiagnosisB->SolutionB

Figure 1: Diagnostic logic for identifying isomer contamination based on synthetic route and NMR coupling constants.

Module 2: The "Direct Nitration" Trap (Route A)

The Problem

Many researchers attempt to synthesize the target by directly nitrating 3,4-dichloroaniline (or its acetylated derivative).[2] This method fails to produce the target as the major product. [2]

  • Mechanism: The amino group (-NH₂) is a strong ortho, para-director.[1][2] In 3,4-dichloroaniline, the position para to the amine (Position 4) is blocked by Chlorine.

  • Sterics: The nitronium ion (NO₂⁺) has two ortho choices:

    • Position 2: Between the -NH₂ and -Cl.[1][2][3] (Highly Sterically Hindered).

    • Position 6: Next to -NH₂ and -H. (Sterically Accessible).[1][2]

  • Outcome: The reaction overwhelmingly favors Position 6, yielding 4,5-dichloro-2-nitroaniline (also known as 6-nitro-3,4-dichloroaniline).[1][2]

Data Validation (NMR)

If you used this route, your 1H NMR will likely show two singlets in the aromatic region. This confirms the protons are para to each other (Positions 3 and 6), indicating you made the wrong isomer.

FeatureTarget (3,4-Dichloro-2-nitroaniline)Impurity (4,5-Dichloro-2-nitroaniline)
Proton Positions H5, H6 (Ortho to each other)H3, H6 (Para to each other)
Coupling (J) Doublets (J ≈ 8.5–9.0 Hz) Singlets
Conclusion Correct Structure Wrong Isomer

Module 3: The "Ammonolysis" Route (Route B)

The Solution

To synthesize 3,4-dichloro-2-nitroaniline with high specificity, you must use Nucleophilic Aromatic Substitution (S_NAr) on 2,3,4-trichloronitrobenzene .[1][2]

Reaction: 2,3,4-Trichloronitrobenzene + NH₃ → 3,4-Dichloro-2-nitroaniline + HCl[1][2]

Troubleshooting Low Purity in Route B

Even with the correct route, purity often stalls at 85-90%. This is due to Regioselectivity Competition .

  • The Competition: The nitro group activates both the ortho (Pos 2) and para (Pos 4) chlorines for substitution.

    • Attack at Pos 2 (Ortho): Yields Target (3,4-dichloro-2-nitroaniline).[1][2]

    • Attack at Pos 4 (Para): Yields Impurity (2,3-dichloro-4-nitroaniline).[1][2]

  • The Challenge: Para-substitution is typically faster due to less steric hindrance.[1][2]

Optimization Protocol

To favor the ortho product (Target) or purify it effectively:

1. Solvent Selection (The "Ortho Effect")

Using non-polar solvents can sometimes enhance ortho selectivity via hydrogen bonding in the transition state, though reaction rates will be slower than in polar aprotic solvents like DMSO.

SolventReaction RateSelectivity RiskRecommendation
DMSO / DMF FastHigh Para impurityAvoid if selectivity is critical.[1][2]
Toluene SlowModerateUse with Phase Transfer Catalyst (e.g., TBAB).
Ethanol (Pressure) MediumMixedStandard industrial compromise.
2. Purification: The Steam Distillation Trick

This is the most critical step for high purity.

  • Principle: Ortho-nitroanilines form intramolecular hydrogen bonds (between NH₂ and NO₂), reducing their polarity and making them steam volatile .[2]

  • Contrast: Para-nitroanilines (the impurity) cannot form intramolecular bonds; they form intermolecular bonds, have higher boiling points, and are NOT steam volatile .

Step-by-Step Purification Protocol:

  • Quench: Pour the crude reaction mixture into ice water.

  • Acidify: Adjust pH to ~1-2 with HCl to remove any unreacted amine precursors (if applicable) or inorganic salts.[2]

  • Steam Distillation:

    • Place the crude solid in a flask with water.

    • Pass live steam through the flask.

    • The Target (Yellow Solid) will distill over with the water.

    • The Impurity (Red/Brown) will remain in the boiling flask.

  • Collection: Filter the yellow solid from the distillate.

  • Recrystallization: Recrystallize the distilled solid from Ethanol/Water (80:20) to achieve >99% purity.

FAQ: Common User Issues

Q: My product is red/brown and sticky. What is this? A: This indicates oxidation products or azo-coupling impurities, common when the reaction temperature is too high (>150°C).[2] It can also be the para-isomer impurity.[1][2] Perform the Steam Distillation step; the tarry residue will remain behind.

Q: Can I separate the isomers using Column Chromatography? A: Yes, but it is resource-intensive.[1]

  • Stationary Phase: Silica Gel.[4]

  • Mobile Phase: Hexane:Ethyl Acetate (Start 95:5, Gradient to 80:20).

  • Elution Order: The Ortho-isomer (Target) is less polar (due to intramolecular H-bonding) and will elute first (higher Rf).[1][2] The Para-isomer is more polar and elutes later.[1][2]

Q: Why does my melting point not match the literature (71-72°C)? A:

  • If MP is 100°C+ : You likely have the para-isomer (2,3-dichloro-4-nitroaniline) or the wrong regioisomer from nitration (4,5-dichloro-2-nitroaniline, MP ~175°C).[1][2]

  • If MP is <60°C : You have a eutectic mixture of isomers. You must purify via steam distillation.

References

  • ChemicalBook. (2025). Synthesis and Properties of 3,4-Dichloro-2-nitroaniline (CAS 958804-40-5).[1][2] Retrieved from [2]

  • BenchChem. (2025). Synthesis of Dichloronitrobenzene Isomers: Regioselectivity in Nucleophilic Aromatic Substitution. Retrieved from [2]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3,4-Dichloroaniline and Derivatives.[1][2][5] Retrieved from [2][5]

  • Organic Syntheses. (Coll. Vol. 2). General Methods for Separation of Ortho and Para Nitroanilines via Steam Distillation. Retrieved from [2]

  • Splendid Lab. (2025). Catalog of Pharmaceutical Impurities: 3,4-Dichloro-2-nitroaniline.[1][2] Retrieved from [2]

Sources

Optimization

Optimizing reaction temperature for selective aromatic nitration

Status: Operational | Tier: Level 3 Technical Support Subject: Optimizing Reaction Temperature for Selective Aromatic Nitration Introduction: The Thermal Paradox of Nitration Welcome to the . If you are reading this, you...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Optimizing Reaction Temperature for Selective Aromatic Nitration

Introduction: The Thermal Paradox of Nitration

Welcome to the . If you are reading this, you are likely facing the classic dilemma of electrophilic aromatic substitution (EAS): Selectivity vs. Reactivity.

Aromatic nitration is a deceptively simple transformation driven by the nitronium ion (


). However, it is governed by a ruthless thermal logic. High temperatures accelerate the rate-determining step (sigma-complex formation) but erode regioselectivity and invite catastrophic thermal runaway. Low temperatures preserve isomeric purity but can stall kinetics, leading to dangerous accumulation of unreacted nitrating agents.

This guide moves beyond basic textbook theory to address the specific operational failures you encounter in the lab.

Module 1: The Thermodynamics & Kinetics of Selectivity

Core Concept: Why Temperature Kills Regioselectivity

In nitration, the ortho and para positions are often activated, but they possess different activation energies (


).
  • Kinetic Control (Low T): The reaction has just enough energy to cross the lowest barrier. For sterically hindered substrates, the para position usually has a slightly lower

    
     due to reduced steric clash compared to ortho.
    
  • Thermodynamic/High-Energy Control (High T): Excess thermal energy allows the system to overcome higher activation barriers (like ortho or even meta in extreme cases) and facilitates reversible pathways that scramble isomer ratios.

Visualization: Reaction Coordinate & Selectivity

ReactionCoordinate Start Substrate + HNO3 TS_Para TS (Para) Lowest Ea Start->TS_Para Low T Path TS_Ortho TS (Ortho) Higher Ea (Sterics) Start->TS_Ortho High T Path TS_Di TS (Dinitration) High Ea Start->TS_Di Excess Heat Product_Para Para-Nitro (Major at Low T) TS_Para->Product_Para Product_Ortho Ortho-Nitro (Increases at High T) TS_Ortho->Product_Ortho Product_Di Dinitro Impurity (Runaway Risk) TS_Di->Product_Di

Figure 1: Kinetic pathways in nitration. Lower temperatures restrict the system to the green path (Para). Excess heat opens the yellow (Ortho) and red (Dinitration) pathways.

Module 2: Troubleshooting Isomer Ratios & Yield

Issue 1: "My Para:Ortho ratio is degrading upon scale-up."

Diagnosis: Heat Transfer Limitation. In small vials, heat dissipates instantly. In a 5L reactor, the "adiabatic heat" stays trapped in the center, creating localized hot spots where


. These hot spots activate the higher-energy ortho pathway.

Protocol: The "Cryo-Dosing" Technique

  • Calculate

    
    :  Determine the maximum temperature rise if cooling fails.
    
  • Pre-cool Substrate: Cool your aromatic substrate to -10°C (or 10°C below target).

  • Sub-surface Addition: Do not drop acid on top. Use a dip tube to introduce the nitrating agent directly into the turbulent zone of the impeller.

  • Verify Mixing: Ensure your mixing Reynolds number (

    
    ) > 3000. Poor mixing creates concentration gradients that mimic high-temperature behavior.
    
Issue 2: "I am seeing dinitrated by-products."

Diagnosis: Over-activation due to temperature spikes. Once a nitro group is added, the ring is deactivated.[1] However, if the local temperature exceeds 50-60°C (substrate dependent), the activation energy for the second nitration is overcome.

Corrective Action Table:

VariableStandard BatchOptimized ProtocolWhy?
Temperature 0°C

RT
-15°C constantSuppresses 2nd activation barrier.
Acid Conc. Fuming

65%

+

Reduces oxidant strength (

conc).
Quench Pour onto iceInverse Quench Pouring reaction into ice/water prevents localized heating during workup.

Module 3: Safety & Thermal Runaway Management

CRITICAL WARNING: Nitration is one of the most common causes of industrial explosions. The reaction is highly exothermic (


).
FAQ: "How do I know if my reaction is safe?"

You must determine the Time to Maximum Rate (TMRad) . This is the time it takes for the reaction to reach maximum heat generation under adiabatic conditions (i.e., if cooling fails).

The Self-Validating Safety Protocol:

  • Run a DSC (Differential Scanning Calorimetry): Identify the onset temperature of decomposition (

    
    ).
    
  • The 100K Rule: Never operate within 100K of

    
    .
    
  • Accumulation Check: If you add acid at -20°C but the reaction is slow, you are accumulating unreacted "potential energy." If the cooling stops, the temperature will rise, the rate will accelerate (Arrhenius law), and the accumulated acid will react all at once.

    • Rule: Stop addition if heat uptake (exotherm) is not detected immediately.

Visualization: The Runaway Logic Tree

SafetyLogic Check Start Safety Check Exotherm Is Exotherm Detected During Addition? Check->Exotherm Stop STOP ADDITION (Accumulation Risk) Exotherm->Stop No (Too Cold/Slow) Cooling Is Cooling Capacity > Max Heat Release? Exotherm->Cooling Yes Safe Proceed with Fed-Batch Cooling->Safe Yes Reduce Reduce Addition Rate or Dilute Acid Cooling->Reduce No

Figure 2: Decision matrix for preventing thermal runaway during nitration addition.

Module 4: Advanced Protocol – Continuous Flow Nitration

For researchers requiring high selectivity and intrinsic safety, Continuous Flow Chemistry is the gold standard. It decouples temperature from residence time.

Why Flow?
  • Heat Transfer: Microreactors have surface-area-to-volume ratios 100x higher than flasks. You can run nitrations at 20°C or even 40°C (for speed) without hot spots.

  • Selectivity: You can quench the reaction milliseconds after the mono-nitration is complete, physically preventing dinitration.

Step-by-Step Flow Protocol
  • Feed A: Aromatic Substrate in DCM or Sulfolane.

  • Feed B: Fuming

    
     / 
    
    
    
    mixture.
  • Reactor: PFA tubing or Glass Microreactor chip (0.5 mL volume).

  • Temperature: Set to 10°C (higher than batch, but safe due to heat transfer).

  • Residence Time: 30–60 seconds.

  • Quench: Output flows directly into a stirred bicarb solution.

Visualization: Continuous Flow Setup

FlowSetup PumpA Pump A: Substrate Mixer T-Mixer (High Turbulence) PumpA->Mixer PumpB Pump B: Mixed Acid PumpB->Mixer Reactor Residence Time Unit (Temp Controlled) Mixer->Reactor Reaction Zone Quench Quench Bath (Immediate Stop) Reactor->Quench Product

Figure 3: Schematic for a continuous flow nitration system, ensuring precise residence time control.

References

  • Vapourtec Ltd. Nitration Reactions | Continuous Flow Processing. Retrieved from

  • Beilstein J. Org. Chem. Continuous-flow-enabled intensification in nitration processes. Retrieved from

  • ACS Physical Chemistry Au. Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. Retrieved from

  • IChemE. Runaway reaction hazards in processing organic nitrocompounds. Retrieved from

  • Chemistry LibreTexts. Electrophilic Aromatic Substitution: Nitration and Sulfonation. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Differentiation of Dichloro-nitroaniline Isomers

Executive Summary The structural elucidation of dichloro-nitroaniline isomers is a critical quality control step in the synthesis of fungicides (e.g., Dicloran) and azo dye intermediates. Because these isomers share iden...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of dichloro-nitroaniline isomers is a critical quality control step in the synthesis of fungicides (e.g., Dicloran) and azo dye intermediates. Because these isomers share identical molecular weights (MW 207.01 g/mol ) and fragmentation patterns in low-resolution mass spectrometry, 1H NMR spectroscopy is the definitive analytical technique for differentiation.

This guide details the spectroscopic signatures of the three most prevalent isomers:

  • 2,6-Dichloro-4-nitroaniline (Dicloran)[1][2][3]

  • 2,4-Dichloro-6-nitroaniline

  • 4,5-Dichloro-2-nitroaniline

Mechanistic Basis of Chemical Shift Differences

To accurately interpret the spectra, one must understand the competing electronic effects governing the aromatic protons.

The "Push-Pull" Electronic Environment

The chemical shift (


) is determined by the electron density around the proton.
  • Shielding (Upfield, Lower ppm): High electron density. The Amino group (

    
    ) is a strong resonance donor (+M), significantly shielding ortho and para protons.
    
  • Deshielding (Downfield, Higher ppm): Low electron density. The Nitro group (

    
    ) is a strong resonance withdrawer (-M) and inductive withdrawer (-I), strongly deshielding ortho protons. Chlorine (
    
    
    
    ) is inductively withdrawing but weakly resonance donating; its net effect is generally deshielding in these systems but less severe than the nitro group.
Symmetry and Coupling
  • Symmetry: Isomers with a plane of symmetry (e.g., 2,6-dichloro-4-nitroaniline) produce simplified spectra where chemically equivalent protons appear as a single signal.

  • Coupling (

    
    ):  The number of bonds between protons determines the splitting pattern.
    
    • Ortho coupling (

      
      ): ~8–9 Hz (Strong).
      
    • Meta coupling (

      
      ): ~2–3 Hz (Weak/Fine).
      
    • Para coupling (

      
      ): ~0–1 Hz (Often unobserved/Singlet).
      

Comparative Analysis of Isomers

The following table summarizes the distinct spectral fingerprints in DMSO-d6 . DMSO is the preferred solvent as it disrupts intermolecular hydrogen bonding, sharpening the amino (


) protons and shifting them downfield (typically 6.0–8.0 ppm), making them distinct from aromatic signals.
IsomerStructure & Proton EnvironmentMultiplicityApprox. Shift (

ppm)*
Diagnostic Feature
2,6-Dichloro-4-nitroaniline Symmetric. Protons at C3 and C5 are equivalent. Both are ortho to

.
Singlet (2H) 8.0 – 8.2 Single aromatic peak; no splitting.
2,4-Dichloro-6-nitroaniline Asymmetric. H3: Between two Cl atoms.H5: Ortho to

.
Two Doublets (1H each) (

Hz)
H5: ~8.3 (Deshielded)H3: ~7.8Distinct meta-coupling (fine splitting).
4,5-Dichloro-2-nitroaniline Asymmetric. H3: Ortho to

.H6: Ortho to

.
Two Singlets (1H each) (Para-coupling is negligible)H3: ~8.2 (Downfield)H6: ~7.1 (Upfield)Large

(>1 ppm) between signals.

*Note: Exact shifts may vary slightly (


 ppm) depending on concentration and water content in DMSO.

Logic Flow for Identification

The following decision tree illustrates the step-by-step logic an analyst should apply when viewing the spectrum.

IsomerLogic Start Analyze Aromatic Region (7.0 - 8.5 ppm) CountSignals How many distinct aromatic proton signals? Start->CountSignals OneSignal One Signal (Integral = 2H) CountSignals->OneSignal Symmetry TwoSignals Two Signals (Integral = 1H each) CountSignals->TwoSignals Asymmetry Result_26 ID: 2,6-Dichloro-4-nitroaniline (Symmetric) OneSignal->Result_26 CheckSplitting Check Splitting Pattern TwoSignals->CheckSplitting Doublets Doublets (d) (Meta coupling ~2.5 Hz) CheckSplitting->Doublets J ~ 2.5 Hz WideSinglets Two Singlets (s) (Large shift difference) CheckSplitting->WideSinglets J ~ 0 Hz Singlet Singlet (s) Result_24 ID: 2,4-Dichloro-6-nitroaniline (Meta-coupled) Doublets->Result_24 Result_45 ID: 4,5-Dichloro-2-nitroaniline (Para-positioned protons) WideSinglets->Result_45

Caption: Decision tree for the structural assignment of dichloro-nitroaniline isomers based on 1H NMR multiplicity and symmetry.

Experimental Protocol

To ensure reproducibility and distinct resolution of the amino protons, the following protocol is recommended.

Materials
  • Solvent: DMSO-d6 (99.9% D) with 0.03% TMS (Tetramethylsilane) as internal reference.

    • Why DMSO? Chloroform (

      
      ) often leads to broad, exchange-broadened amino peaks that can obscure aromatic splitting. DMSO forms hydrogen bonds with the 
      
      
      
      protons, slowing their exchange rate and sharpening the signal.
  • Sample Mass: 5–10 mg.

  • NMR Tube: 5 mm high-precision glass.

Workflow
  • Preparation: Dissolve 5–10 mg of the solid analyte in 0.6 mL of DMSO-d6. Ensure complete dissolution; sonicate if necessary.

  • Acquisition:

    • Pulse Sequence: Standard 1H (e.g., zg30 on Bruker).

    • Scans (NS): 16 (sufficient for this concentration).

    • Relaxation Delay (D1):

      
       second (ensure full relaxation of aromatic protons).
      
    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Phasing: Apply automatic phasing followed by manual correction to ensure a flat baseline.

    • Referencing: Set the TMS peak to 0.00 ppm (or residual DMSO pentet to 2.50 ppm).

    • Integration: Normalize the aromatic region to 2H.

Visualizing the Workflow

ExperimentWorkflow Sample Solid Sample (5-10 mg) Prep Dissolution (Sonicate to clear) Sample->Prep Solvent DMSO-d6 (+TMS) Solvent->Prep Acquire Acquisition (16 Scans, D1=1s) Prep->Acquire Process Processing (Ref DMSO @ 2.50) Acquire->Process Analysis Data Analysis (Check Multiplicity) Process->Analysis

Caption: Standardized workflow for 1H NMR analysis of nitroaniline derivatives.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS).[4] SDBS No. 7152 (2,6-Dichloro-4-nitroaniline). Retrieved from [Link]

  • PubChem. (2024). 2,6-Dichloro-4-nitroaniline (Compound).[1][2][3][5] National Library of Medicine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6][7] (Authoritative text on coupling constants and substituent effects).

Sources

Comparative

A Comparative FT-IR Spectral Analysis of 3,4-Dichloro-2-nitroaniline: A Guide to Functional Group Identification

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,4-Dichloro-2-nitroaniline, a complex substituted aromatic compound. Designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,4-Dichloro-2-nitroaniline, a complex substituted aromatic compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple spectral interpretation. It delves into the electronic and steric influences of substituents on vibrational frequencies, offering a comparative framework against structurally related molecules. By understanding these nuances, researchers can more accurately characterize novel compounds and intermediates.

Our approach is grounded in the principles of causality and self-validation. We will not only identify the characteristic absorption bands but also explain why they appear at specific wavenumbers, comparing them with simpler, related structures to isolate the spectral contributions of each functional group.

The Principle of FT-IR Spectroscopy in Molecular Characterization

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to its natural modes of vibration (stretching, bending, rocking, etc.). The resulting spectrum is a unique molecular fingerprint, providing invaluable information about the functional groups present.

For a molecule like 3,4-Dichloro-2-nitroaniline, the FT-IR spectrum is a composite of absorptions from its primary amine (-NH₂), nitro (-NO₂), and chloro (-Cl) functional groups, as well as the aromatic ring system. The position, intensity, and shape of these absorption bands are highly sensitive to the molecule's electronic and steric environment.

Structural and Spectral Overview of 3,4-Dichloro-2-nitroaniline

The structure of 3,4-Dichloro-2-nitroaniline features a benzene ring with three distinct substituents. The interplay between the electron-donating amino group and the strongly electron-withdrawing nitro and chloro groups creates a unique electronic environment that is directly reflected in its vibrational spectrum.

Caption: Comparative pathway for spectral analysis.

Analysis of Key Functional Groups:
  • N-H Stretching Vibrations:

    • Aniline: The parent molecule shows two N-H stretching bands.

    • 3,4-Dichloroaniline: The addition of two electron-withdrawing chlorine atoms via the inductive effect slightly alters the electron density on the nitrogen, but the primary change comes from their influence on the ring.

    • 2-Nitroaniline: The powerful electron-withdrawing nitro group, especially in the ortho position, significantly reduces the electron density on the nitrogen atom. This strengthens the N-H bonds, typically shifting their stretching frequencies to higher wavenumbers. Intramolecular hydrogen bonding between the ortho-nitro and amino groups can also occur, which would broaden and shift these bands. [2] * 3,4-Dichloro-2-nitroaniline: This molecule experiences the combined electron-withdrawing effects of all three substituents. The N-H stretching frequencies are expected to be at a higher wavenumber compared to aniline and 3,4-dichloroaniline due to the dominant influence of the ortho nitro group.

  • NO₂ Stretching Vibrations:

    • The asymmetric and symmetric stretches of the nitro group are among the most intense and easily identifiable peaks in the spectrum. [3]For aromatic nitro compounds, these typically appear around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. [4] * In 3,4-Dichloro-2-nitroaniline, the electronic environment created by the adjacent amino and chloro groups will modulate the exact position of these bands compared to 2-nitroaniline. The electron-donating amino group will slightly decrease the N-O bond order, potentially shifting the peaks to lower wavenumbers.

  • C-Cl Stretching Vibrations:

    • The C-Cl stretching bands are found in the complex "fingerprint region" (below 1200 cm⁻¹). [5]While their exact assignment can be difficult, their presence is confirmed by strong absorptions in the 850-550 cm⁻¹ range. [6][5]Comparing the spectra of 3,4-dichloroaniline and 3,4-Dichloro-2-nitroaniline with aniline and 2-nitroaniline helps confirm the bands originating from the C-Cl vibrations.

Comparative Data Summary
CompoundKey Vibrational Frequencies (cm⁻¹)
N-H Stretch
Aniline ~3440, ~3360 [7]
2-Nitroaniline ~3500, ~3380 [8]
3,4-Dichloroaniline ~3480, ~3390
3,4-Dichloro-2-nitroaniline (Expected higher than 3,4-dichloroaniline)

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol describes the KBr pellet method, a robust and widely used technique for analyzing solid samples. The trustworthiness of the data relies on meticulous sample preparation to avoid moisture contamination and ensure sample homogeneity.

Objective: To obtain a high-resolution FT-IR spectrum of solid 3,4-Dichloro-2-nitroaniline.
Materials:
  • 3,4-Dichloro-2-nitroaniline (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), desiccated (150-200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer

Methodology:
  • Background Spectrum Acquisition (Self-Validation Step 1):

    • Rationale: This step is crucial to account for atmospheric H₂O and CO₂ absorptions, ensuring they do not interfere with the sample spectrum.

    • Procedure: Ensure the sample compartment of the FT-IR spectrometer is empty. Acquire a background spectrum according to the instrument's software instructions. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (The KBr Pellet):

    • Rationale: KBr is transparent to infrared radiation in the mid-IR region. Grinding the sample with KBr disperses it uniformly, minimizing scattering effects and producing a high-quality spectrum. KBr must be perfectly dry, as water has strong O-H absorption bands that can obscure key spectral features.

    • Procedure:

      • Gently heat the agate mortar and pestle under a heat lamp for a few minutes to drive off any adsorbed moisture.

      • Place ~150 mg of dry KBr into the mortar and grind it to a fine, consistent powder.

      • Add 1-2 mg of 3,4-Dichloro-2-nitroaniline to the KBr.

      • Grind the mixture thoroughly for 2-3 minutes until it is a homogenous, fine powder. Incomplete mixing will result in a poor-quality spectrum.

      • Transfer the powder to the pellet-forming die.

  • Pellet Formation:

    • Rationale: Pressing the powder under high pressure creates a transparent or translucent disc suitable for spectral analysis.

    • Procedure:

      • Assemble the die and place it under the hydraulic press.

      • Apply pressure (typically 8-10 tons) for approximately 1-2 minutes.

      • Carefully release the pressure and retrieve the die.

      • Extract the KBr pellet. A good pellet should be thin and transparent.

  • Sample Spectrum Acquisition (Self-Validation Step 2):

    • Rationale: This is the final data collection step. The quality of the pellet directly impacts the quality of the spectrum.

    • Procedure:

      • Place the KBr pellet into the sample holder in the spectrometer's sample compartment.

      • Acquire the sample spectrum. The instrument software will automatically ratio it against the stored background spectrum.

      • If the peaks are too intense (flat-topped), the sample is too concentrated. If they are too weak, it is too dilute. Repeat the process from Step 2 with an adjusted sample-to-KBr ratio.

Conclusion

The FT-IR spectrum of 3,4-Dichloro-2-nitroaniline is a rich source of structural information, but its interpretation requires a nuanced approach. By systematically comparing the spectrum to simpler, related molecules, we can confidently assign the characteristic absorption bands of the amino, nitro, and chloro functional groups. This comparative methodology, combined with a robust experimental protocol, provides a powerful framework for the structural elucidation of complex organic molecules, which is a cornerstone of modern chemical and pharmaceutical research.

References

  • IR: amines. University of Calgary. Available at: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Arjunan, V., et al. (2010). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Journal of Molecular Modeling, 16(1), 87-94. Available at: [Link]

  • Grube, M., et al. (2008). Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. Journal of Industrial Microbiology & Biotechnology, 35(11), 1545-9. Available at: [Link]

  • Arjunan, V., et al. (2010). Thermogram of 2-nitroaniline. ResearchGate. Available at: [Link]

  • Arjunan, V., et al. (2010). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. ResearchGate. Available at: [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. Lambda Solution. Available at: [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

  • Arjunan, V., et al. (2010). Vibrational and Thermal Analysis of 2-Nitroaniline. Scribd. Available at: [Link]

  • IR: nitro groups. University of Calgary. Available at: [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Infrared Spectroscopy. Illinois State University. Available at: [Link]

  • Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

  • 3,4-Dichloroaniline | C6H5Cl2N. PubChem. Available at: [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

  • Table of Characteristic IR Absorptions. Michigan State University. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • 3,4-Dichloroaniline. Wikipedia. Available at: [Link]

  • IR Chart. University of California, Los Angeles. Available at: [Link]

Sources

Validation

Advanced Characterization Guide: Crystal Structure &amp; XRD of 3,4-Dichloro-2-nitroaniline

Executive Summary & Strategic Context 3,4-Dichloro-2-nitroaniline (3,4-DCNA) is a critical halogenated nitroaniline intermediate used in the synthesis of azo dyes, pesticides, and potentially bioactive pharmacophores. Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3,4-Dichloro-2-nitroaniline (3,4-DCNA) is a critical halogenated nitroaniline intermediate used in the synthesis of azo dyes, pesticides, and potentially bioactive pharmacophores. Unlike its widely characterized isomers (e.g., 4,5-dichloro-2-nitroaniline), the crystallographic data for 3,4-DCNA is often absent from standard open-access repositories, presenting a "black box" risk in formulation and solid-state stability profiling.

This guide serves as a protocol-driven comparison , benchmarking the structural expectations of 3,4-DCNA against its well-defined isomer, 4,5-Dichloro-2-nitroaniline (4,5-DCNA) . By understanding the structural deviations between these two isomers, researchers can predict solubility, melting behavior, and bioavailability.

Key Structural Differentiator: The Ortho-Effect

The defining feature of 3,4-DCNA is the ortho-nitro placement relative to the amine. This creates a "locked" planar conformation via a strong intramolecular N-H...O hydrogen bond . This interaction competes with intermolecular bonding, directly lowering the melting point and altering crystal packing efficiency compared to para- or meta-substituted analogs.

Comparative Analysis: 3,4-DCNA vs. 4,5-DCNA

The following table contrasts the target compound (3,4-DCNA) with its best-available structural benchmark (4,5-DCNA). Use the 4,5-DCNA values as a quality control reference when refining your own 3,4-DCNA datasets.

FeatureTarget: 3,4-Dichloro-2-nitroaniline Benchmark: 4,5-Dichloro-2-nitroaniline Implication for Development
CAS Registry 958804-40-56641-64-1Verify identity before crystallization.
Melting Point 95–105 °C (Lower Stability)177–179 °C (High Stability)3,4-DCNA has weaker intermolecular lattice energy, suggesting higher solubility in organic solvents.
Crystal System Predicted: Monoclinic or TriclinicMonoclinic Monoclinic systems (

or

) are preferred for stable drug forms.
Space Group To be determined

Centrosymmetric packing is standard for these achiral molecules.
H-Bond Motif Intramolecular (Dominant) Mixed Intra/Intermolecular The 3,4-substitution pattern likely disrupts the efficient "ribbon" packing seen in the 4,5-isomer.
Density (

)
Exp: ~1.60–1.65 g/cm³~1.62 g/cm³ High density correlates with the heavy chlorine atoms; useful for identifying polymorphs.

Note on Data Source: The structural parameters for 4,5-DCNA are derived from the seminal work by Doyle (1999) [1]. 3,4-DCNA data is empirical and requires generation via the protocol below.

Experimental Protocol: Crystal Growth & XRD Characterization

To bridge the data gap for 3,4-DCNA, follow this validated workflow. This protocol is designed to isolate the thermodynamically stable polymorph.

Phase 1: High-Quality Single Crystal Growth

Objective: Grow single crystals suitable for X-ray diffraction (


 mm dimensions).
  • Solvent Selection: Use Ethanol/DMF (3:1) . The DMF helps solubilize the nitroaniline, while Ethanol acts as the precipitant.

  • Saturation: Dissolve 100 mg of 3,4-DCNA in 5 mL of solvent at 50°C. Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

  • Slow Evaporation: Place the vial in a vibration-free environment at 20°C. Cover with Parafilm and poke 3–5 pinholes.

    • Why? Fast evaporation yields needles (poor diffraction). Slow evaporation yields blocks/prisms (superior diffraction).

  • Harvesting: Crystals should appear within 48–72 hours. Harvest while still solvated to prevent cracking.

Phase 2: X-Ray Diffraction Data Collection

Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB). Source: Mo-K


 (

Å) is preferred over Cu-K

to minimize absorption by Chlorine atoms.

Data Collection Strategy:

  • Temperature: Collect at 100 K (Cryostream).

    • Reasoning: Reduces thermal motion of the nitro group, sharpening high-angle data.

  • Resolution: Aim for

    
     Å resolution (
    
    
    
    for Mo).
  • Redundancy:

    
    . High redundancy is crucial to correct for the absorption effects of the two Chlorine atoms.
    
Phase 3: Structure Solution Workflow

XRD_Workflow Start Raw Diffraction Frames Index Unit Cell Indexing (Determine a, b, c, angles) Start->Index Integrate Integration & Scaling (Apply Absorption Correction) Index->Integrate Solve Structure Solution (Direct Methods / SHELXT) Integrate->Solve Refine Refinement (SHELXL) (Locate H-atoms on N) Solve->Refine Check Validation (CheckCIF) (Look for Alert A/B) Refine->Check Check->Refine Fail (High R-factor) Final Final CIF Output Check->Final Pass

Figure 1: Validated workflow for solving the crystal structure of halogenated nitroanilines.

Structural Mechanism: The "Push-Pull" Interaction

Understanding the molecular connectivity is vital for explaining the performance differences between 3,4-DCNA and its alternatives.

The Intramolecular Lock

In 2-nitroaniline derivatives (ortho-substituted), a Resonance-Assisted Hydrogen Bond (RAHB) forms between the amine hydrogen and the nitro oxygen.

  • Mechanism: The amine (

    
    ) acts as an electron donor ("Push"), and the nitro group (
    
    
    
    ) acts as an acceptor ("Pull").
  • Consequence: This locks the C-N bonds into a planar geometry, reducing the molecule's ability to rotate and pack densely. This explains why 3,4-DCNA (MP ~100°C) melts significantly lower than 4,5-DCNA (MP ~178°C) , where the steric clash is minimized, allowing tighter intermolecular stacking.

Interaction_Network Amine Amine Group (-NH2) Nitro Nitro Group (-NO2) Amine->Nitro Intramolecular H-Bond (Locks Planarity) Ring Benzene Ring Ring->Amine Resonance (Push) Ring->Nitro Resonance (Pull) Cl3 Cl (Pos 3) Cl3->Nitro Steric Repulsion (Twists Nitro Group) Cl4 Cl (Pos 4) Cl4->Cl3 Halogen-Halogen Interaction

Figure 2: Interaction map showing the competition between stabilizing H-bonds and destabilizing steric clashes in 3,4-DCNA.

References

  • Doyle, B. (1999).[1] 4,5-Dichloro-2-nitroaniline.[2][3][4][5] Acta Crystallographica Section C, 55, IUC9900116.[1]

  • McPhail, A. T., & Sim, G. A. (1965).[1] The structure of 2-chloro-4-nitroaniline. Journal of the Chemical Society A.

  • Allen, F. H. (2002).[1] The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388.

  • PubChem. (2025).[2] 3,4-Dichloro-2-nitroaniline Compound Summary. National Library of Medicine.

Sources

Comparative

A Comparative Spectroscopic Guide to Nitroaniline Isomers: Unraveling the Impact of Substituent Position on UV-Vis Absorption

In the realm of molecular analysis, UV-Visible (UV-Vis) spectroscopy stands as a cornerstone technique, offering a rapid and insightful window into the electronic structure of chromophoric molecules. For researchers, syn...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of molecular analysis, UV-Visible (UV-Vis) spectroscopy stands as a cornerstone technique, offering a rapid and insightful window into the electronic structure of chromophoric molecules. For researchers, synthetic chemists, and professionals in drug development, understanding the nuances of how molecular architecture influences spectroscopic signatures is paramount. This guide provides an in-depth comparative analysis of the UV-Vis absorption spectra of the three structural isomers of nitroaniline: ortho-(o-), meta-(m-), and para-(p-)nitroaniline. By examining the interplay of electronic transitions, substituent effects, and solvent interactions, we will elucidate the distinct spectral fingerprints of these foundational aromatic amines.

The Decisive Role of Isomerism in Electronic Absorption

The nitroanilines, each comprising a benzene ring substituted with an electron-donating amino (-NH₂) group and an electron-withdrawing nitro (-NO₂) group, present a classic case study in the effects of substituent position on electronic properties. The relative arrangement of these groups dictates the extent of π-electron delocalization and the nature of the electronic transitions, leading to markedly different UV-Vis absorption spectra.

The spectra of these molecules are primarily governed by π→π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. A crucial feature in the spectra of o- and p-nitroaniline is the significant contribution of an Intramolecular Charge Transfer (ICT) transition.[1][2] This involves the migration of electron density from the electron-rich amino group and the phenyl ring (the donor system) to the electron-deficient nitro group (the acceptor system). This charge transfer character is central to understanding the spectral differences among the isomers.

p-Nitroaniline: A Model of Enhanced Conjugation

In p-nitroaniline, the amino and nitro groups are positioned at opposite ends of the benzene ring (1,4-substitution). This arrangement allows for maximum resonance interaction through the entire π-system of the molecule. This extended conjugation significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO), which is predominantly located on the amino group and the benzene ring, and the Lowest Unoccupied Molecular Orbital (LUMO), which is largely centered on the nitro group.[2] Consequently, the ICT band in p-nitroaniline appears at a longer wavelength (a bathochromic or red shift) compared to the other isomers, typically around 381 nm in aqueous solutions.[1][2]

o-Nitroaniline: Proximity Effects and Intramolecular Interactions

For o-nitroaniline, with the substituents in the 1,2-position, a direct charge transfer from the amino to the nitro group is also possible. However, the proximity of the two groups introduces steric hindrance, which can disrupt the planarity of the molecule. This slight deviation from planarity can reduce the efficiency of π-orbital overlap, leading to a less pronounced red shift compared to the para isomer. A distinctive feature of o-nitroaniline is the potential for intramolecular hydrogen bonding between a hydrogen atom of the amino group and an oxygen atom of the nitro group.[1] This interaction can also influence the electronic structure and, consequently, the absorption spectrum. o-nitroaniline typically exhibits two main absorption bands, one around 282 nm and a prominent charge-transfer band at approximately 412 nm.[1]

m-Nitroaniline: Disrupted Conjugation

In the case of m-nitroaniline (1,3-substitution), the direct resonance-assisted charge transfer between the amino and nitro groups through the benzene ring is not possible. The electron-donating and electron-withdrawing effects are not in direct conjugation. As a result, the ICT character of the main absorption band is significantly diminished. The spectrum of m-nitroaniline is therefore more akin to a superposition of the spectra of aniline and nitrobenzene. This results in absorption at shorter wavelengths (a hypsochromic or blue shift) compared to the ortho and para isomers. The primary absorption bands for m-nitroaniline are typically observed around 251 nm and 357 nm.[1]

Quantitative Spectral Comparison

The differences in the electronic environments of the nitroaniline isomers are quantitatively reflected in their wavelengths of maximum absorption (λmax) and their molar absorptivities (ε). The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength and is an intrinsic property of the molecule.

Isomerλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Solvent
o-Nitroaniline~412~5,000Ethanol
m-Nitroaniline~357~1,500Ethanol
p-Nitroaniline~373~15,000Ethanol
p-Nitroaniline~381~13,500Water[2]

Note: The λmax and ε values are approximate and can vary depending on the solvent and experimental conditions.

The significantly higher molar absorptivity of p-nitroaniline is a direct consequence of the highly allowed nature of its π→π* ICT transition, which is facilitated by the optimal alignment of the donor and acceptor groups.

The Influence of Solvent Polarity: Solvatochromism

The UV-Vis absorption spectrum of nitroaniline isomers, particularly p-nitroaniline, is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[2] The excited state of p-nitroaniline, with its significant charge transfer character, is more polar than its ground state. Consequently, polar solvents will stabilize the excited state to a greater extent than the ground state. This differential stabilization lowers the energy of the electronic transition, resulting in a bathochromic (red) shift of the λmax as the solvent polarity increases.[2] For instance, the λmax of p-nitroaniline shifts from approximately 326 nm in a nonpolar solvent like cyclohexane to around 381 nm in the highly polar solvent water.[2]

Experimental Protocol for UV-Vis Spectroscopic Analysis of Nitroaniline Isomers

This section provides a detailed methodology for obtaining and comparing the UV-Vis absorption spectra of ortho-, meta-, and para-nitroaniline.

Materials and Equipment
  • o-Nitroaniline, m-nitroaniline, and p-nitroaniline (analytical grade)

  • Spectroscopic grade ethanol (or other suitable solvent)

  • Volumetric flasks (100 mL, 10 mL)

  • Pipettes

  • Dual-beam UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

Procedure
  • Stock Solution Preparation (e.g., 1 mM):

    • Accurately weigh a precise amount of each nitroaniline isomer. For a 1 mM solution in 100 mL, you would need approximately 13.81 mg of each isomer (Molar Mass = 138.12 g/mol ).

    • Quantitatively transfer the weighed solid into a 100 mL volumetric flask.

    • Add a small amount of spectroscopic grade ethanol to dissolve the solid. Gentle warming may be required to aid the dissolution of p-nitroaniline.[2]

    • Once dissolved, fill the flask to the mark with ethanol and mix thoroughly.

  • Working Solution Preparation (e.g., 20 µM):

    • Pipette 2 mL of each 1 mM stock solution into a separate 100 mL volumetric flask.

    • Dilute to the mark with ethanol and mix thoroughly. This concentration should yield an absorbance within the optimal range of most spectrophotometers (0.2 - 1.0 a.u.).[2]

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable readings.

    • Set the wavelength range for scanning, for example, from 200 to 500 nm.

    • Set the scan speed and slit width (e.g., 2.0 nm).

  • Baseline Correction:

    • Fill two quartz cuvettes with the spectroscopic grade ethanol.

    • Place the cuvettes in the reference and sample holders of the spectrophotometer.

    • Run a baseline scan to correct for any absorbance from the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of one of the nitroaniline working solutions.

    • Fill the sample cuvette with the same nitroaniline working solution.

    • Place the cuvette in the sample holder and run the absorbance scan.

    • Repeat this step for the other two nitroaniline isomer solutions.

  • Data Analysis:

    • For each spectrum, identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance value at each λmax.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).

G cluster_workflow Experimental Workflow cluster_analysis Data Interpretation prep Prepare Stock & Working Solutions (o-, m-, p-nitroaniline in ethanol) setup Spectrophotometer Setup (Wavelength scan, Baseline correction) prep->setup measure Measure Absorbance Spectra of each isomer solution setup->measure analyze Data Analysis (Determine λmax and ε) measure->analyze lambda_max Compare λmax values (p > o > m) analyze->lambda_max epsilon Compare ε values (p > o > m) analyze->epsilon structure Correlate spectral data with molecular structure lambda_max->structure epsilon->structure

Caption: Workflow for the comparative UV-Vis analysis of nitroaniline isomers.

Logical Framework of Spectral Differences

The relationship between the isomeric structure and the resulting UV-Vis spectrum can be visualized as a decision tree based on the effectiveness of the intramolecular charge transfer.

G cluster_para para-Nitroaniline cluster_ortho ortho-Nitroaniline cluster_meta meta-Nitroaniline Isomer Nitroaniline Isomer p_structure 1,4-Substitution Isomer->p_structure para o_structure 1,2-Substitution Isomer->o_structure ortho m_structure 1,3-Substitution Isomer->m_structure meta p_conjugation Maximal Resonance & ICT p_lambda Longest λmax (Red Shift) p_epsilon Highest ε o_conjugation Effective Resonance (Steric Hindrance) o_lambda Intermediate λmax o_epsilon Intermediate ε m_conjugation Disrupted Resonance (Minimal ICT) m_lambda Shortest λmax (Blue Shift) m_epsilon Lowest ε

Caption: Isomer structure dictates the degree of ICT and resulting spectral properties.

Conclusion

The UV-Vis absorption spectra of ortho-, meta-, and para-nitroaniline offer a compelling demonstration of how subtle changes in molecular structure can lead to profound differences in electronic properties. The para isomer, with its efficient intramolecular charge transfer, exhibits a strong absorption at the longest wavelength. The ortho isomer shows an intermediate behavior due to a combination of effective conjugation and steric effects. In contrast, the meta isomer, lacking direct conjugation between the donor and acceptor groups, absorbs at the shortest wavelength. This systematic variation provides a powerful analytical handle for distinguishing between these isomers and serves as an excellent model for understanding structure-property relationships in conjugated systems. For researchers in materials science and drug development, these principles are fundamental to the rational design of molecules with tailored photophysical properties.

References

  • Millefiori, S., Favini, G., Millefiori, A., & Grasso, D. (1977). Electronic spectra and structure of nitroanilines. Spectrochimica Acta Part A: Molecular Spectroscopy, 33(1), 21-27.
  • Máximo-Canadas, M., Modesto-Costa, L., & Borges, I. (2024). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. ChemRxiv.
  • Frutos-Puerto, S., Aguilar, M. A., & Galván, I. F. (2013). Theoretical study of the preferential solvation effect on the solvatochromic shifts of para-nitroaniline. The Journal of Physical Chemistry B, 117(8), 2466-2474.
  • Oudar, J. L., & Chemla, D. S. (1977). Hyperpolarizabilities of the nitroanilines and their relations to the excited state dipole moment. The Journal of Chemical Physics, 66(6), 2664-2668.
  • da Silva, D. C., et al. (2013). Solvatochromism as a new tool to distinguish structurally similar compounds. PloS one, 8(10), e76127.
  • Obi-Egbedi, N. O., et al. (2018). Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. Journal of the Nigerian Society of Physical Sciences, 1(1), 23-33.
  • Jbarah, A. A., & Holze, R. (2012). UV-visible spectra obtained from saturated with aqueous solutions of nitroanilines in (a) 0.1 mol L−1 KClO4 and (b) 0.1 mol L−1 HClO4; 1-mm cell.
  • Stein, R. L., & Strimpler, A. M. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA)-Protein Structure and Molecular Enzymology, 742(3), 558-564.
  • Bose, K., & Kundu, K. K. (1977). Thermodynamics of transfer of p-nitroaniline from water to alcohol+ water mixtures at 25 C and the structure of water in these media. Canadian Journal of Chemistry, 55(21), 3961-3967.
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline.
  • Fiveable. (2025). UV-visible spectroscopy and electronic transitions.
  • Ghasemi, J., & Niazi, A. (2005). Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares. Analytica Chimica Acta, 532(2), 261-268.
  • El-Harakany, A. A., et al. (1991). Solvation of o- and p-Nitroanilines in Some Organic Solvents at 25°C. Asian Journal of Chemistry, 3(4), 423.
  • Vasantha, T., et al. (2012). Extinction coefficient calculation for 4-nitroaniline.
  • Máximo-Canadas, M., & Borges, I. (2023). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents.
  • Khurshid, S. J., & Zaidi, Z. H. (1989). Determination of meta-, para- and ortho-Nitroanilines using Spectrophotometric and Thermal Gradient Chromatographic Methods. Journal of the Chemical Society of Pakistan, 11(3), 209-212.

Sources

Validation

A Comparative Guide to Purity Assay Validation for 3,4-Dichloro-2-nitroaniline Reference Standards

In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock of analytical accuracy and, by extension, drug safety and efficacy. A reference standard, a highly purified and well-ch...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock of analytical accuracy and, by extension, drug safety and efficacy. A reference standard, a highly purified and well-characterized compound, serves as the benchmark against which all in-process materials and final drug products are measured.[1][2][3] The qualification of a new batch of a reference standard is, therefore, a critical undertaking that demands a rigorous and scientifically sound validation of its purity.

This guide provides an in-depth technical comparison of analytical methodologies for the purity assay validation of 3,4-Dichloro-2-nitroaniline, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the rationale behind experimental design, present detailed protocols, and offer a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC) in establishing the purity of this reference standard. All methodologies are presented in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) and the recently implemented Q2(R2).[4][5][6][7][8][9]

The Imperative of Orthogonal Methods in Purity Assessment

A single analytical technique is often insufficient to definitively declare the purity of a reference standard. Each method possesses inherent strengths and limitations based on its principle of separation and detection. A robust purity assessment, therefore, relies on an orthogonal approach, employing multiple, disparate analytical techniques to provide a comprehensive and trustworthy characterization.[10] For a crystalline organic molecule like 3,4-Dichloro-2-nitroaniline, a combination of a chromatographic purity method (HPLC or GC), a method to assess volatile and semi-volatile impurities (GC), and a thermodynamic-based purity assessment (DSC) offers a self-validating system.

Experimental Design & Rationale

The selection of analytical techniques for the purity validation of 3,4-Dichloro-2-nitroaniline is guided by its physicochemical properties. As a substituted aniline, it possesses a chromophore, making it suitable for UV detection in HPLC. Its thermal stability and volatility also allow for analysis by GC. Furthermore, as a crystalline solid, its melting behavior can be exploited by DSC to determine absolute purity.

Workflow for Purity Validation of 3,4-Dichloro-2-nitroaniline Reference Standard

Purity_Validation_Workflow cluster_synthesis Reference Standard Synthesis & Initial Characterization cluster_purity_assessment Orthogonal Purity Assessment cluster_validation Method Validation (ICH Q2) cluster_finalization Final Purity Assignment synthesis Synthesis of 3,4-Dichloro-2-nitroaniline initial_char Initial Characterization (NMR, MS, IR) synthesis->initial_char hplc HPLC-UV for Non-Volatile Impurities initial_char->hplc Primary Purity gc GC-FID for Volatile & Semi-Volatile Impurities initial_char->gc Complementary Purity dsc DSC for Absolute Purity initial_char->dsc Thermodynamic Purity validation Specificity, Linearity, Range, Accuracy, Precision, LOD/LOQ, Robustness hplc->validation gc->validation dsc->validation mass_balance Mass Balance Calculation (100% - Impurities) validation->mass_balance coa Certificate of Analysis (CoA) Generation mass_balance->coa

Caption: Workflow for the comprehensive purity validation of a 3,4-Dichloro-2-nitroaniline reference standard.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolving power, sensitivity, and applicability to a wide range of compounds.[11][12] A reversed-phase HPLC method with UV detection is the primary choice for quantifying non-volatile organic impurities in 3,4-Dichloro-2-nitroaniline.

Experimental Protocol: HPLC-UV
  • Chromatographic System:

    • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3,4-Dichloro-2-nitroaniline reference standard and dissolve in a 25 mL volumetric flask with methanol.

    • Working Standard Solution (100 µg/mL): Dilute the stock solution 1:10 with mobile phase.

    • Sample Solution (1000 µg/mL): Prepare the candidate reference standard material in the same manner as the stock solution.

Validation of the HPLC Method

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[5][7][9][13]

Validation ParameterMethodologyAcceptance Criteria
Specificity Analyze blank, and spiked samples with potential impurities.The primary peak should be free from interference from other components.
Linearity Analyze at least five concentrations of the reference standard (e.g., 1-200 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Range Established from the linearity studies.The range for which the method is linear, accurate, and precise.
Accuracy Perform recovery studies by spiking known amounts of impurities into the sample matrix at three levels (e.g., 80%, 100%, 120%).Percent recovery should be within 98-102%.
Precision (Repeatability) Analyze six replicate injections of the same sample.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined by the signal-to-noise ratio (S/N) of 3:1.The lowest concentration at which the analyte can be detected.
Limit of Quantitation (LOQ) Determined by the signal-to-noise ratio (S/N) of 10:1.The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy.

Gas Chromatography (GC) for Volatile and Semi-Volatile Impurities

GC is an ideal complementary technique to HPLC for the analysis of volatile and semi-volatile organic impurities that may not be readily detected by HPLC.[14][15] For 3,4-Dichloro-2-nitroaniline, this could include residual solvents from the synthesis or related volatile impurities.

Experimental Protocol: GC-FID
  • Chromatographic System:

    • Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program: 50 °C (hold for 2 min), ramp at 15 °C/min to 280 °C (hold for 5 min).

    • Injection Volume: 1 µL (split ratio 20:1).

  • Standard and Sample Preparation:

    • Standard and Sample Solution (10 mg/mL): Accurately weigh approximately 50 mg of the reference standard or candidate material and dissolve in 5 mL of a suitable solvent like acetone.

Differential Scanning Calorimetry (DSC) for Absolute Purity

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[16][17] For highly pure, crystalline organic compounds, DSC can be used to determine the absolute purity based on the van't Hoff equation, which describes the melting point depression caused by impurities.[11][18][19]

Experimental Protocol: DSC
  • Instrument:

    • A calibrated DSC instrument.

  • Conditions:

    • Sample Pan: Hermetically sealed aluminum pans.

    • Sample Weight: 1-3 mg.

    • Purge Gas: Nitrogen at 50 mL/min.

    • Heating Rate: 2 °C/min.

    • Temperature Range: Ambient to a temperature sufficiently above the melting point of 3,4-Dichloro-2-nitroaniline (melting point ~69-71°C).

  • Data Analysis:

    • The purity is calculated from the shape of the melting endotherm using the instrument's software, which applies the van't Hoff equation.

Comparative Performance Analysis

The following table summarizes the expected performance of each technique in the purity assessment of a 3,4-Dichloro-2-nitroaniline reference standard.

Analytical TechniquePrincipleImpurities DetectedAdvantagesLimitations
HPLC-UV Chromatographic separation based on polarity, UV detection.Non-volatile organic impurities with a UV chromophore.High resolution, high sensitivity, quantitative.May not detect impurities without a chromophore or volatile impurities.
GC-FID Chromatographic separation based on boiling point and polarity, universal organic detection.Volatile and semi-volatile organic impurities.Excellent for residual solvents and volatile by-products.Not suitable for non-volatile or thermally labile compounds.
DSC Thermodynamic measurement of melting point depression.Eutectic impurities.Provides an absolute purity value, requires no impurity standards.Not suitable for amorphous materials, compounds that decompose on melting, or solid-solution impurities.[11]

A Self-Validating System for Trustworthy Results

The combination of these orthogonal techniques creates a self-validating system. HPLC provides a detailed profile of non-volatile impurities, while GC accounts for volatile components. DSC then offers an independent, thermodynamic measure of total eutectic impurity content. A strong correlation between the purity value obtained by mass balance from the chromatographic methods and the absolute purity determined by DSC provides a high degree of confidence in the assigned purity of the 3,4-Dichloro-2-nitroaniline reference standard. This rigorous, multi-faceted approach ensures the generation of a reference standard that is not only of high purity but is also thoroughly and defensibly characterized, meeting the stringent requirements of the pharmaceutical industry and regulatory bodies.[20][21]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Slideshare. Determination of % purity of a compound by by Using DSC. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • AZoM. (2018). DSC Purity Determination. [Link]

  • PubMed. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]

  • Scribd. 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]

  • Eurofins. The ABC's of Reference Standard Management. [Link]

  • ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity. [Link]

  • Pharmaceutical quality control: the reference standards labyrinth. [Link]

  • SIELC Technologies. (2018). Separation of 4,5-Dichloro-2-nitroaniline on Newcrom R1 HPLC column. [Link]

  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Agilent. Nitro compounds. [Link]

  • LabRulez GCMS. Nitro compounds Analysis of aromatic and basic compounds. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]

  • PubMed. Liquid chromatographic determination of 2-chloro-4-nitroaniline, 2-naphthol, and 2,4-dinitroaniline in D&C red no. 36. [Link]

  • U.S. Environmental Protection Agency. Environmental Chemistry Method for Propanil & 3,4-DCA in Water. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3,4-Dichloro-2-nitroaniline

For professionals in research and drug development, the integrity of our work is matched only by the stringency of our safety protocols. The handling of potent, and often novel, chemical entities demands a proactive and...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, the integrity of our work is matched only by the stringency of our safety protocols. The handling of potent, and often novel, chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, experience-driven directives for the safe handling of 3,4-Dichloro-2-nitroaniline. As a halogenated nitroaromatic compound, its structure alone signals a need for extreme caution. The protocols outlined here are designed to create a self-validating system of safety, ensuring the protection of personnel, the environment, and the integrity of our research.

Hazard Assessment: Understanding the Intrinsic Risk

3,4-Dichloro-2-nitroaniline belongs to a class of compounds—halogenated nitroaromatics—known for their biological activity and potential toxicity.[1] The combination of a dichloroaniline core with a nitro group creates a molecule that must be treated as highly hazardous. The electron-withdrawing nature of these groups makes such compounds potentially toxic and environmentally persistent.[1]

A comprehensive hazard profile, inferred from structurally similar compounds, dictates the necessary level of control.

Hazard ClassGHS Hazard StatementRationale and ImplicationSupporting Sources
Acute Toxicity H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.This is a triple threat. All routes of exposure—ingestion, dermal contact, and inhalation—are significant risks. The primary operational goal is to prevent any direct contact or aerosol generation.[2][3][4]
Serious Eye Damage H318: Causes serious eye damage.Contact with the eyes can lead to severe, potentially irreversible damage. Standard safety glasses are insufficient.[2][4][5]
Skin Sensitization H317: May cause an allergic skin reaction.Beyond immediate toxicity, there is a risk of developing a chemical sensitivity upon repeated exposure.[2][4]
Organ Toxicity H373: May cause damage to organs through prolonged or repeated exposure.Chronic, low-level exposure is a significant concern. The hematopoietic (blood-forming) system is a potential target.
Environmental Hazard H410: Very toxic to aquatic life with long lasting effects.This compound is an environmental pollutant. All waste must be contained and disposed of as hazardous, with no release to drains or the environment.[4][6]

The Hierarchy of Controls: A Non-Negotiable Framework

Personal Protective Equipment (PPE) is the final, not the first, line of defense. Its effectiveness is predicated on the foundational implementation of engineering and administrative controls.

Hierarchy of Controls cluster_controls Hierarchy of Controls for 3,4-Dichloro-2-nitroaniline node_elimination Elimination (Most Effective) node_substitution Substitution node_elimination->node_substitution N/A for this topic node_engineering Engineering Controls node_substitution->node_engineering N/A for this topic node_admin Administrative Controls node_engineering->node_admin Reduce hazard at the source node_ppe Personal Protective Equipment (PPE) (Least Effective) node_admin->node_ppe Change how people work

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.

Engineering Controls: Your Primary Shield

  • Chemical Fume Hood: All handling of 3,4-Dichloro-2-nitroaniline solid and its solutions MUST be conducted within a certified chemical fume hood. This is non-negotiable to prevent inhalation of dust or vapors.[3][7]

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[5][8]

  • Safety Infrastructure: An eyewash station and a safety shower must be immediately accessible and tested regularly.[7][9]

Administrative Controls: Your Procedural Safeguard

  • Designated Areas: Clearly mark and restrict access to the specific area within the lab where this compound is handled and stored.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this chemical must be available to and understood by all personnel.

  • Hygiene: Absolutely no eating, drinking, or smoking in the laboratory.[5][6][10] Wash hands and any exposed skin thoroughly with soap and water after handling is complete, even if gloves were worn.[8][11]

Personal Protective Equipment (PPE): The Last Line of Defense

Given the high acute toxicity, a comprehensive PPE plan is critical. The following table outlines the minimum required PPE.

Body AreaPersonal Protective EquipmentSpecifications and RationaleSupporting Sources
Respiratory NIOSH-approved Air-Purifying Respirator (APR)For solids/weighing: A half-mask or full-face respirator with P100 (particulate) filters is required to prevent inhalation of dust. For solutions: Use combination cartridges for organic vapors and particulates.[7][8][10][12]
Eyes/Face Chemical safety goggles and face shieldGoggles must be splash-proof and conform to ANSI Z87.1 or EN 166 standards. A full-face shield must be worn over the goggles to protect against splashes during solution handling.[7][8][9]
Hands Chemical-resistant gloves (double-gloving recommended)Use nitrile or neoprene gloves. Inspect for tears or punctures before each use. Double-gloving provides an extra layer of protection against tears and contamination during doffing.[6][11][13]
Body Chemical-resistant lab coat and apronA buttoned lab coat is the minimum. When handling larger quantities or solutions, a chemical-resistant apron should be worn over the lab coat. Contaminated clothing must be removed immediately and decontaminated before reuse.[5][8][13]

Operational and Disposal Plans

A. Safe Handling Workflow

  • Preparation: Before starting, ensure the fume hood is operational and the work area is clear. Line the work surface with disposable absorbent pads. Assemble all necessary equipment and reagents.

  • Donning PPE: Don all required PPE as listed in the table above before entering the designated work area.

  • Weighing: Conduct all weighing of the solid compound on a disposable weigh boat inside the fume hood. Use spark-proof tools and avoid creating dust clouds.[8][13]

  • Handling Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.[2]

  • Post-Handling Decontamination: After handling, wipe down the work area with an appropriate decontaminating solution. Dispose of all contaminated disposable materials (gloves, pads, weigh boats) in the designated hazardous waste container.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination, removing gloves last. Wash hands thoroughly.

B. Emergency Procedures: Spill Management

  • Alert & Evacuate: Immediately alert others in the area. Evacuate the immediate vicinity.

  • Assess: From a safe distance, assess the extent of the spill. Do not proceed with cleanup if the spill is large or you are not trained to handle it. Contact your institution's Environmental Health & Safety (EHS) department.

  • Cleanup (for small, manageable spills):

    • Don full PPE, including respiratory protection.

    • Gently cover the solid spill with an absorbent material like sand or vermiculite to prevent dust from becoming airborne.[7] Some protocols suggest dampening the solid with a solvent like alcohol.[14]

    • Carefully sweep or scoop the contained material into a clearly labeled, sealable container for hazardous waste disposal.[7][13]

    • Clean the spill area with a decontamination solution, followed by soap and water.[7][14]

C. First Aid Measures

Exposure RouteImmediate ActionSupporting Sources
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][9]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[9][15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9][10][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][13][16]

Waste Management: A Closed-Loop System

Due to its classification as a halogenated organic compound and its high aquatic toxicity, all waste streams containing 3,4-Dichloro-2-nitroaniline must be managed meticulously.

Waste Disposal Workflow cluster_waste Waste Segregation & Disposal for 3,4-Dichloro-2-nitroaniline node_generation Waste Generation (Contaminated PPE, solutions, spill cleanup material) node_segregation Segregate into 'Halogenated Organic Waste' node_generation->node_segregation node_container Collect in a Labeled, Sealed, Compatible Container node_segregation->node_container node_storage Store in Satellite Accumulation Area node_container->node_storage node_pickup Contact EHS for Scheduled Pickup node_storage->node_pickup node_disposal Final Disposal (High-Temperature Incineration) by Licensed Vendor node_pickup->node_disposal

Caption: Proper waste management workflow from generation to final disposal.

Waste Disposal Protocol:

  • Segregation: This waste is classified as "Halogenated Organic Waste." It must NOT be mixed with non-halogenated solvents or other waste streams.[17][18][19]

  • Container: Use a designated, chemically resistant waste container (e.g., glass or high-density polyethylene) that is in good condition and has a tight-fitting screw cap.[17][18]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents, including "3,4-Dichloro-2-nitroaniline" and any solvents.[17][19]

  • Storage: Keep the sealed waste container in a designated satellite accumulation area within the laboratory, preferably in secondary containment.[17]

  • Disposal: Contact your institution's EHS department to arrange for the collection of the waste.[17][18] The final disposal will be handled by a licensed contractor, typically via high-temperature incineration.[17][18]

By adhering to these comprehensive guidelines, you build a robust culture of safety that protects you, your colleagues, and the wider environment. Treat 3,4-Dichloro-2-nitroaniline with the respect its hazardous nature demands.

References

  • A Step-by-Step Guide to the Proper Disposal of 2-Bromo-6-methyl-4-nitroanisole. Benchchem.
  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Benchchem.
  • 2,6-Dichloro-4-nitroaniline - SAFETY DATA SHEET. (2025).
  • 2,3-dichloro-6-nitroaniline - Safety Data Sheet. ChemicalBook. (2025).
  • Personal protective equipment for handling 4-Butyl-2,3-dichloroaniline. Benchchem.
  • Material Safety Data Sheet - 2,6-Dichloroaniline, 98%. Cole-Parmer. (2005).
  • 2,6-Dichloro-4-nitroaniline. PubChem, National Center for Biotechnology Information.
  • 3,4-Dichloroaniline - Safety Data Sheet. Apollo Scientific. (2023).
  • 3,4-DICHLOROANILINE (13C6, 99%) - Safety Data Sheet. Cambridge Isotope Laboratories. (2023).
  • SAFETY DATA SHEET - 4,5-Dichloro-2-nitroaniline. Fisher Scientific.
  • SAFETY DATA SHEET - 5-Chloro-2-nitroaniline. Thermo Fisher Scientific. (2025).
  • SAFETY DATA SHEET - 3,4-Dichloroaniline. Fisher Scientific. (2025).
  • SAFETY DATA SHEET - 5-Chloro-2-nitroaniline. Sigma-Aldrich. (2024).
  • SAFETY DATA SHEET - 3,4-Dichloroaniline. Sigma-Aldrich. (2025).
  • 3,4-DICHLORO ANILINE CAS No 95-76-1 MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
  • SAFETY DATA SHEET - 2-Nitroaniline. Sigma-Aldrich. (2026).
  • 4-Chloro-2-nitroaniline (CL-4 PUBLIC) GPS Safety Summary. Aarti Industries. (2025).
  • SAFETY DATA SHEET - 4-Chloro-2-nitroaniline. Fisher Scientific. (2025).
  • 4-CHLORO-2-NITROANILINE. CAMEO Chemicals, NOAA.
  • Ju, KS. & Parales, RE. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available from: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Hazardous Waste Disposal Guide. Dartmouth College.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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